2,4-Dichloro-5-thiazolecarboxylic acid
Description
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Properties
IUPAC Name |
2,4-dichloro-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEPJXXVIJZMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(S1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490893 | |
| Record name | 2,4-Dichloro-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62019-56-1 | |
| Record name | 2,4-Dichloro-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62019-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dichloro-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2,4-Dichloro-5-thiazolecarboxylic acid from 2,4-dichlorothiazole-5-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-5-thiazolecarboxylic acid from its precursor, 2,4-dichlorothiazole-5-carboxaldehyde. This conversion is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines a detailed experimental protocol, presents key data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a key intermediate in the development of novel therapeutic agents and specialized chemicals. Its synthesis from 2,4-dichlorothiazole-5-carboxaldehyde is typically achieved through an oxidation reaction. While various methods exist for the oxidation of aldehydes to carboxylic acids, this guide will focus on a robust and commonly employed method using an oxidizing agent such as potassium permanganate or a milder reagent like hydrogen peroxide in a basic medium. The choice of oxidant is crucial to ensure high conversion and yield without significant side-product formation.
Reaction Scheme and Data
The oxidation of 2,4-dichlorothiazole-5-carboxaldehyde to this compound proceeds as follows:
Scheme 1: Oxidation of 2,4-dichlorothiazole-5-carboxaldehyde
Caption: General reaction scheme for the oxidation of 2,4-dichlorothiazole-5-carboxaldehyde.
The following table summarizes the key quantitative data for a representative experimental protocol.
| Parameter | Value |
| Reactants | |
| 2,4-dichlorothiazole-5-carboxaldehyde | 1.0 eq |
| Oxidizing Agent (e.g., KMnO4) | 1.1 - 1.5 eq |
| Solvent (e.g., Acetone/Water) | 10 mL/g of aldehyde |
| Reaction Conditions | |
| Temperature | 0 - 25 °C |
| Reaction Time | 2 - 6 hours |
| Work-up & Purification | |
| Quenching Agent | Saturated Na2SO3 solution |
| Acidification Agent | 2M HCl |
| Extraction Solvent | Ethyl Acetate |
| Yield | |
| Expected Yield | 85 - 95% |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
2,4-dichlorothiazole-5-carboxaldehyde
-
Potassium permanganate (KMnO4) or 30% Hydrogen Peroxide (H2O2)
-
Acetone
-
Deionized water
-
Sodium sulfite (Na2SO3)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichlorothiazole-5-carboxaldehyde in a mixture of acetone and water (e.g., 3:1 v/v). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., a solution of potassium permanganate in water, or dropwise addition of hydrogen peroxide to a basic solution of the aldehyde) to the stirred solution of the aldehyde. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium sulfite until the color of the permanganate disappears (if used).
-
Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 2M hydrochloric acid. A precipitate of the carboxylic acid may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Oxidizing agents can be hazardous. Handle with care and avoid contact with flammable materials.
-
The reaction may be exothermic. Proper temperature control is essential.
-
Dispose of all chemical waste according to institutional guidelines.
This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize reaction conditions based on the specific scale and available resources.
An In-depth Technical Guide to 2,4-Dichloro-5-thiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 62019-56-1
This technical guide provides a comprehensive overview of 2,4-Dichloro-5-thiazolecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, safety information, detailed experimental protocols for its synthesis, and its role in the development of biologically active molecules.
Chemical and Physical Properties
While this compound is a commercially available chemical intermediate, detailed experimental data on its physical properties are not extensively published. The following table summarizes the available and predicted data for the compound and its immediate precursor, 2,4-Dichloro-5-thiazolecarboxaldehyde.
| Property | This compound | 2,4-Dichloro-5-thiazolecarboxaldehyde |
| CAS Number | 62019-56-1 | 92972-48-0 |
| Molecular Formula | C4HCl2NO2S | C4HCl2NOS |
| Molecular Weight | 198.03 g/mol [1] | 182.03 g/mol [2] |
| Melting Point | Data not available | 47-53 °C[2] |
| Boiling Point | 385 °C at 760 mmHg (Predicted) | 307.1 ± 45.0 °C (Predicted)[2] |
| Density | Data not available | 1.690 ± 0.06 g/cm³ (Predicted)[2] |
| Solubility | Data not available | Slightly soluble in DMSO and Methanol[2] |
| XlogP (Predicted) | 2.7[1] | Not available |
Safety Information
Comprehensive safety data for this compound is limited. However, based on available information for similar chlorinated thiazole compounds, caution is advised when handling this chemical. The following table outlines the known GHS information.
| GHS Classification | Hazard Statements | Precautionary Statements | Pictograms |
| Not fully established | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects (Based on similar compounds)[3] | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwellP302+P352: IF ON SKIN: wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Unavailable |
Users should consult a full Safety Data Sheet (SDS) from their supplier before handling and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols
The synthesis of this compound is typically achieved through the oxidation of its corresponding aldehyde, 2,4-Dichloro-5-thiazolecarboxaldehyde. The following are detailed experimental protocols for the synthesis of both the precursor aldehyde and the final carboxylic acid.
Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde
A common method for the synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde involves the reaction of 2,4-thiazolidinedione with phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction).[4]
Materials:
-
2,4-thiazolidinedione
-
Phosphorus oxychloride (POCl3)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend 2,4-thiazolidinedione (0.4 mol) in phosphorus oxychloride (2.4 mol).
-
Cool the suspension to 10-20 °C using an ice bath.
-
Slowly add dimethylformamide (0.44 mol) dropwise to the suspension over 15 minutes, maintaining the temperature between 10-20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 80-90 °C and stir for an additional hour.
-
Increase the temperature to reflux (approximately 115 °C) and continue stirring for about 4 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and slowly pour it into 2 kg of ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 1 L).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 2,4-Dichloro-5-thiazolecarboxaldehyde.[4]
Synthesis of this compound
The carboxylic acid is prepared by the oxidation of the corresponding aldehyde.
Materials:
-
2,4-Dichloro-5-thiazolecarboxaldehyde
-
Sulfonamide
-
Sodium chlorite
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-Dichloro-5-thiazolecarboxaldehyde (500 mg, 2.74 mmol) in a mixture of tetrahydrofuran (18 ml) and water (12 ml).
-
To this solution, add sulfonamide (346 mg, 3.56 mmol) and an aqueous solution of sodium chlorite (323 mg, 3.56 mmol in 2 ml of water).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.
-
Wash the organic layer with deionized water.
-
Separate the organic phase and concentrate it under reduced pressure to yield this compound as a yellow solid.
References
- 1. PubChemLite - this compound (C4HCl2NO2S) [pubchemlite.lcsb.uni.lu]
- 2. chembk.com [chembk.com]
- 3. 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
Biological Activity of 2,4-Dichloro-5-thiazolecarboxylic Acid: A Review of the Current Landscape
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Dichloro-5-thiazolecarboxylic acid is a heterocyclic organic compound that has garnered attention within the scientific community primarily as a versatile chemical intermediate. While its direct biological activities are not extensively documented in publicly available literature, its structural motif is a key component in a wide array of derivatives exhibiting significant pharmacological properties. This guide provides a comprehensive overview of the current state of knowledge regarding this compound, focusing on its role as a precursor to biologically active molecules and highlighting the therapeutic potential of its derivatives. Due to a lack of specific quantitative data and detailed experimental studies on the core compound, this document will focus on the reported activities of its derivatives, providing a broader context for its relevance in drug discovery and development.
Introduction to this compound
This compound is a chlorinated thiazole derivative with the chemical formula C₄HCl₂NO₂S. It serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules with diverse biological functions. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs and clinically investigated compounds. The presence of chlorine atoms and a carboxylic acid group on the thiazole ring of this compound provides reactive sites for further chemical modifications, making it a valuable starting material for medicinal chemists.
Biological Activities of this compound Derivatives
While direct biological data for this compound is scarce, a substantial body of research has explored the therapeutic potential of its derivatives. These studies indicate that the 2,4-dichloro-5-thiazole scaffold can be incorporated into molecules with a range of biological activities, including:
-
Anticancer Activity: Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, amide derivatives of 2-amino-thiazole-5-carboxylic acid have shown antiproliferative potency against leukemia, breast, and colon cancer cell lines.[1] The mechanism of action for some of these derivatives is believed to involve the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival.
-
Antimicrobial Activity: The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have been investigated for their antibacterial and antifungal properties. For example, certain synthetic thiazole compounds have demonstrated inhibitory activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
Anti-inflammatory Activity: Chronic inflammation is a key factor in numerous diseases. Thiazole derivatives have been explored as potential anti-inflammatory agents. Studies on related thiazole compounds have shown that they can modulate inflammatory pathways, suggesting that derivatives of this compound could also possess anti-inflammatory properties.
Experimental Protocols for Derivative Synthesis and Evaluation
While specific protocols for testing the biological activity of this compound are not available, the methodologies used to evaluate its derivatives provide a framework for potential future studies.
General Synthesis of Thiazole Derivatives
The synthesis of biologically active derivatives often involves the modification of the carboxylic acid group of this compound to form amides, esters, or other functional groups. A general workflow for the synthesis and evaluation of such derivatives is depicted below.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Example Experimental Workflow: In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for assessing the anticancer activity of synthesized derivatives.
Caption: A typical experimental workflow for determining the in vitro cytotoxicity of thiazole derivatives.
Signaling Pathways Implicated in the Activity of Thiazole Derivatives
While no specific signaling pathways have been directly linked to this compound, research on its derivatives and other thiazole-containing compounds has implicated several key cellular pathways in their mechanisms of action. Understanding these pathways can provide insights into the potential mechanisms through which derivatives of this compound might exert their biological effects.
For example, in the context of cancer, thiazole derivatives have been shown to interfere with:
-
Kinase Signaling Pathways: Many anticancer drugs target protein kinases that are aberrantly activated in cancer cells. Thiazole-containing compounds have been developed as inhibitors of various kinases involved in cell proliferation and survival.
-
Apoptosis Pathways: Some thiazole derivatives have been found to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.
The following diagram illustrates a simplified representation of a generic signaling pathway that could be targeted by a hypothetical bioactive derivative.
Caption: Hypothetical inhibition of a kinase signaling pathway by a bioactive thiazole derivative.
Conclusion and Future Directions
This compound is a valuable scaffold in medicinal chemistry, serving as a starting point for the synthesis of a multitude of biologically active compounds. While direct evidence of its own biological activity is currently limited, the extensive research on its derivatives underscores the potential of the 2,4-dichloro-5-thiazole moiety as a pharmacophore. Future research should aim to fill the existing knowledge gap by conducting comprehensive biological screening of this compound itself. Such studies would provide valuable data on its intrinsic activity and could reveal novel therapeutic applications for this foundational molecule. Further exploration of its derivatives, guided by structure-activity relationship studies, will continue to be a promising avenue for the discovery of new and effective therapeutic agents.
References
Spectroscopic Profile of 2,4-Dichloro-5-thiazolecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: 2,4-dichloro-1,3-thiazole-5-carboxylic acid
-
CAS Number: 62019-56-1
-
Molecular Weight: 198.03 g/mol [3]
-
Monoisotopic Mass: 196.9105 Da[2]
Spectroscopic Data Summary
The following tables summarize the expected and predicted spectroscopic data for 2,4-Dichloro-5-thiazolecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The structure of this compound lacks any hydrogen atoms attached to carbon. Therefore, the only expected proton signal would be from the carboxylic acid group. This signal is typically broad and its chemical shift is highly dependent on the solvent and concentration.
| Predicted ¹H NMR Data | |
| Chemical Shift (δ) ppm | Description |
| ~10-13 | (s, 1H, -COOH) |
¹³C NMR: The molecule has four distinct carbon atoms, which should result in four signals in the ¹³C NMR spectrum. The chemical shifts can be estimated based on the electronic environment of each carbon.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~160-170 | C=O (Carboxylic acid) |
| ~150-160 | C2-Cl |
| ~140-150 | C4-Cl |
| ~120-130 | C5-COOH |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the chlorinated thiazole ring.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2500-3300 (broad) | O-H stretch (Carboxylic acid dimer) |
| 1680-1710 | C=O stretch (Carboxylic acid) |
| 1400-1440 | C-O-H bend |
| 1210-1320 | C-O stretch |
| ~1550 | C=N stretch (Thiazole ring) |
| 700-800 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry data can be predicted based on the molecular formula. The molecular ion peak ([M]⁺) is expected at m/z corresponding to the isotopic masses of the constituent atoms. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 is anticipated.
| Predicted Mass Spectrometry Data | |
| m/z | Ion |
| ~197/199/201 | [M]⁺ (Molecular ion) |
| ~180/182/184 | [M-OH]⁺ |
| ~152/154/156 | [M-COOH]⁺ |
Note: The m/z values are approximated to the nearest integer for the most abundant isotopes (³⁵Cl).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of an organic compound like this compound can be visualized as follows:
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility and Stability of 2,4-Dichloro-5-thiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-thiazolecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its potential as a scaffold for various therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful progression from a laboratory curiosity to a viable clinical candidate. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound, in line with established industry practices and regulatory expectations.
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections outline the protocols for a comprehensive solubility assessment of this compound.
Experimental Protocol for Solubility Determination
A systematic approach is employed to determine the solubility of this compound in a range of aqueous and organic solvents.
2.1.1 Materials and Equipment
-
This compound (analytical standard)
-
Solvents: Purified water, 0.1 N HCl, 0.1 N NaOH, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Isopropyl Alcohol (IPA), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker incubator
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Centrifuge
-
Syringe filters (0.45 µm)
2.1.2 Qualitative Solubility Determination
-
Add approximately 1-2 mg of this compound to a series of glass vials.
-
To each vial, add 1 mL of the respective solvent.
-
Vortex the vials for 1 minute.
-
Visually inspect for the dissolution of the solid.
-
If the solid dissolves, the compound is classified as soluble in that solvent. If not, it is classified as sparingly soluble or insoluble.
2.1.3 Quantitative Solubility Determination (Shake-Flask Method)
-
Prepare saturated solutions by adding an excess amount of this compound to vials containing a known volume of each solvent.
-
Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
The solubility is expressed in mg/mL or µg/mL.
Data Presentation
The results of the solubility studies should be presented in a clear and concise tabular format.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | |
| 0.1 N HCl | 25 | |
| 0.1 N NaOH | 25 | |
| PBS (pH 7.4) | 37 | |
| Methanol | 25 | |
| Ethanol | 25 | |
| Acetonitrile | 25 | |
| DMSO | 25 |
Experimental Workflow Visualization
Stability Evaluation
Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol for Stability Studies
A comprehensive stability program includes long-term, accelerated, and forced degradation studies.
3.1.1 Materials and Equipment
-
This compound (from at least three representative batches)
-
Stability chambers (with controlled temperature and humidity)
-
Photostability chamber
-
Oven
-
pH meter
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reagents for forced degradation: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide
3.1.2 Long-Term and Accelerated Stability Studies
-
Package the this compound in containers that simulate the proposed storage and distribution packaging.
-
Place the samples in stability chambers under the conditions specified in Table 2.
-
Withdraw samples at the designated time points.
-
Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
Table 2: ICH Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
3.1.3 Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
For each condition, analyze the stressed samples by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Data Presentation
The results of the stability studies should be tabulated to track the changes in the quality attributes of the drug substance over time.
Table 3: Long-Term Stability Data for this compound (25°C/60%RH)
| Time Point | Appearance | Assay (%) | Total Impurities (%) |
| Initial | |||
| 3 Months | |||
| 6 Months | |||
| 9 Months | |||
| 12 Months |
Table 4: Forced Degradation Study Results
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 N HCl, 60°C | ||
| 0.1 N NaOH, 60°C | ||
| 3% H₂O₂, RT | ||
| 80°C, Dry Heat | ||
| Photostability |
Experimental Workflow Visualization
Conclusion
A comprehensive evaluation of the solubility and stability of this compound is a prerequisite for its advancement in the drug development pipeline. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for generating the necessary physicochemical data package. This information is critical for formulation development, establishing appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential drug product derived from this promising chemical entity. Adherence to these systematic approaches will facilitate informed decision-making and support regulatory submissions.
2,4-Dichloro-5-thiazolecarboxylic acid mechanism of action in biological systems
An In-Depth Technical Guide on the Potential Mechanisms of Action of 2,4-Dichloro-5-thiazolecarboxylic Acid in Biological Systems
Introduction
This compound is an organic synthesis intermediate utilized in the creation of various thiazole compounds within the pharmaceutical and pesticide industries.[1] The thiazole ring is a core structure in numerous synthetic compounds with a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[2][3][4] While this compound itself is recognized for its broad biological activities such as antibacterial, antifungal, anti-inflammatory, and antitumor properties, detailed studies on its specific molecular mechanism of action are not extensively documented in publicly available literature.[1] This guide synthesizes the known biological activities and mechanisms of action of structurally related thiazole derivatives to provide a comprehensive overview of the potential pathways through which this compound may exert its effects. This information is intended to serve as a foundational resource for researchers and professionals in drug development.
Potential Mechanisms of Action Based on Thiazole Derivatives
The biological effects of thiazole-containing compounds are diverse and appear to be mediated through multiple mechanisms. The following sections detail the observed activities of various thiazole derivatives, which may suggest potential mechanisms for this compound.
Antiproliferative and Antitumor Activity
Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms:
-
Enzyme Inhibition: Certain thiazole-based compounds have been identified as inhibitors of key enzymes involved in cancer progression. For instance, some derivatives exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), crucial mediators of angiogenesis and tumor growth.[3] Molecular docking studies have also suggested that thiazole-chalcone hybrids may target enzymes like Isocitrate Lyase and Topoisomerase IIa ATPase, which are vital for the metabolism and DNA replication of cancer cells, respectively.[5]
-
Cell Cycle Arrest: Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have been shown to induce cell cycle arrest at the G0/G1 phase in a range of tumor cell lines.[6]
-
Inhibition of DNA Synthesis and Cell Motility: Some aminothiadiazole derivatives have been observed to inhibit the proliferation of tumor cells by decreasing DNA synthesis and reducing cell motility.[7]
Antimicrobial Activity
The thiazole scaffold is present in several antimicrobial agents. One of the key mechanisms in bacteria is the inhibition of essential enzymes.
-
Metallo-β-lactamase Inhibition: Certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases (MBLs).[8][9] These enzymes are responsible for bacterial resistance to β-lactam antibiotics.[8][9] By inhibiting MBLs, these thiazole derivatives can potentially restore the efficacy of β-lactam antibiotics.
Modulation of Cellular Metabolism
Thiazole-containing compounds can also influence cellular metabolic pathways.
-
Glutathione (GSH) Metabolism: L-2-oxothiazolidine-4-carboxylate (OTZ), a thiazolidine derivative, has been shown to decrease cellular GSH levels by being metabolized by 5-oxo-L-prolinase. This leads to a limitation of glutamate, a crucial substrate for GSH synthesis, thereby sensitizing cancer cells to alkylating agents.[10]
Quantitative Data on Thiazole Derivatives
The following table summarizes the inhibitory concentrations (IC50) and growth inhibition (GI50) values for various thiazole derivatives against different biological targets.
| Compound Class | Target | Cell Line/Enzyme | Activity (IC50/GI50) | Reference |
| Thiazole-based derivatives | VEGFR-2 | - | 2.90 - 5.20 µM | [3] |
| Coumarin-based thiazole derivative (11f) | EGFR | A-549 (Lung Cancer) | 25 nM | [3] |
| Coumarin-based thiazole derivative (11f) | EGFR | MCF-7 (Breast Cancer) | 29 nM | [3] |
| 2-Arylthiazolidine-4-carboxylic acid amide (1b) | Melanoma | Multiple Lines | 0.13 - 1.48 µM | [11] |
| 2-Arylthiazolidine-4-carboxylic acid amide (1b) | Prostate Cancer | Multiple Lines | 0.17 - 0.27 µM | [11] |
| 2-amino-thiazole-5-carboxylic acid phenylamide (6d) | Leukemia | K563 | Comparable to Dasatinib | [12] |
| 2-amino-thiazole-5-carboxylic acid phenylamide (6d) | Breast Cancer | MCF-7 | 20.2 µM | [12] |
| 2-amino-thiazole-5-carboxylic acid phenylamide (6d) | Colon Cancer | HT-29 | 21.6 µM | [12] |
| 2-substituted 4,5-dihydrothiazole-4-carboxylic acid | Metallo-β-lactamase | IMP-1 | 34.7 µM | [9] |
Experimental Protocols
The following are descriptions of methodologies used in the cited studies to evaluate the biological activity of thiazole derivatives.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of aminothiadiazole derivatives in various tumor cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
DNA Synthesis Level Determination (BrdU ELISA Test)
The level of DNA synthesis was determined using a BrdU (5-bromo-2'-deoxyuridine) ELISA test.[7] This assay is based on the incorporation of the pyrimidine analog BrdU into the DNA of proliferating cells. After cell lysis and DNA denaturation, a specific antibody against BrdU is used to detect the incorporated BrdU, which is then quantified using an enzyme-linked immunosorbent assay.
Tumor Cell Motility Assessment (Wound Assay Model)
A wound assay model was employed to assess tumor cell motility.[7] In this method, a "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified, providing an indication of cell motility.
Enzyme Inhibition Assays (VEGFR-2 and EGFR)
The inhibitory activity of thiazole derivatives against VEGFR-2 and EGFR was evaluated using enzyme inhibition assays.[3] These assays typically involve incubating the purified enzyme with the test compound and a substrate. The enzymatic activity is then measured, often through a colorimetric or fluorometric method, to determine the extent of inhibition by the compound.
Metallo-β-lactamase (MBL) Inhibition Assay
The inhibitory activity against MBLs, such as IMP-1, was determined by measuring the hydrolysis of a chromogenic substrate (e.g., CENTA) by the enzyme in the presence and absence of the inhibitor.[9] The rate of substrate hydrolysis is monitored spectrophotometrically to calculate the inhibitory concentration.
Visualizations
Proposed Signaling Pathway Inhibition
The following diagram illustrates a potential mechanism of action for a thiazole derivative as an inhibitor of a receptor tyrosine kinase (RTK) signaling pathway, such as the one mediated by VEGFR or EGFR, which is a common target for anticancer agents.
Caption: Potential inhibition of an RTK signaling pathway by a thiazole derivative.
Experimental Workflow for Activity Screening
The following diagram outlines a general workflow for screening thiazole compounds for biological activity, from synthesis to in-vitro assays.
Caption: General workflow for screening the biological activity of thiazole derivatives.
Conclusion
While the specific molecular mechanism of action for this compound remains to be fully elucidated, the extensive research on related thiazole derivatives provides a strong foundation for postulating its potential biological activities. The evidence points towards mechanisms involving the inhibition of key enzymes in cancer and microbial pathogenesis, interference with cell cycle progression and DNA synthesis, and modulation of cellular metabolic pathways. The data and experimental protocols summarized in this guide offer a valuable starting point for researchers aiming to investigate the therapeutic potential of this compound and its derivatives. Further studies are warranted to delineate its precise molecular targets and pathways to facilitate its development as a potential therapeutic agent.
References
- 1. This compound | 62019-56-1 [amp.chemicalbook.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitization effect of L-2-oxothiazolidine-4-carboxylate on tumor cells to melphalan and the role of 5-oxo-L-prolinase in glutathione modulation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets of 2,4-Dichloro-5-thiazolecarboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2,4-dichloro-5-thiazolecarboxylic acid represent a class of heterocyclic compounds with significant therapeutic potential. The thiazole ring is a common scaffold in many biologically active molecules, and the specific substitutions on this core structure can impart a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the known and potential biological targets of this compound derivatives, with a focus on their applications in cancer and inflammatory diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts in this area.
Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid signaling pathway by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which can have therapeutic effects in various conditions, including neurodegenerative diseases, inflammation, and cancer. Thiazole-5-carboxylate derivatives have been identified as potent and selective inhibitors of MAGL.
Signaling Pathway
Caption: MAGL signaling pathway and its inhibition.
Quantitative Data: MAGL Inhibition
Thiazole-5-carboxylate derivatives have demonstrated potent inhibitory activity against MAGL.[1] The following table summarizes the reported IC50 values for a series of these compounds.
| Compound ID | Structure | IC50 (µM)[1] |
| 3c | Ethyl 2-(benzamido)-4-methylthiazole-5-carboxylate | 9.60 |
| 3g | Ethyl 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylate | 0.037 |
| 4c | Ethyl 2-(4-nitrobenzamido)-4-methylthiazole-5-carboxylate | 0.063 |
| 4e | Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate | 0.85 |
| 4f | Ethyl 2-(4-(trifluoromethyl)benzamido)-4-methylthiazole-5-carboxylate | 0.92 |
| 6b | 2-(4-Chlorobenzamido)-4-methylthiazole-5-carboxylic acid | 0.45 |
| 6c | 2-(4-Nitrobenzamido)-4-methylthiazole-5-carboxylic acid | 0.58 |
| 6d | 2-(4-Methoxybenzamido)-4-methylthiazole-5-carboxylic acid | 1.20 |
| 6e | 2-(4-(Trifluoromethyl)benzamido)-4-methylthiazole-5-carboxylic acid | 1.50 |
| 6f | 2-Benzamido-4-methylthiazole-5-carboxylic acid | 2.30 |
Experimental Protocol: MAGL Inhibitor Screening Assay (Colorimetric)
This protocol is adapted from commercially available MAGL inhibitor screening assay kits.[2][3][4][5]
1. Materials:
-
Human recombinant MAGL enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
4-Nitrophenylacetate (4-NPA) substrate solution
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted MAGL enzyme
-
Test compound solution or vehicle control
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the 4-NPA substrate solution to each well.
-
Immediately measure the absorbance at 405-415 nm in a kinetic mode for 10-20 minutes at room temperature.
-
The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers. Thiazole and thiadiazole carboxamide derivatives have been investigated as potential c-Met kinase inhibitors.
Signaling Pathway
Caption: c-Met signaling pathway and its inhibition.
Experimental Protocol: c-Met Kinase Assay (HTRF)
This protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE™ assay.[6][7][8][9]
1. Materials:
-
Recombinant human c-Met kinase
-
Biotinylated substrate peptide (e.g., STK Substrate 1-biotin)
-
ATP
-
Kinase reaction buffer
-
HTRF detection reagents:
-
Europium-labeled anti-phospho-tyrosine antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
Detection buffer containing EDTA
-
Test compounds (this compound derivatives)
-
384-well low-volume microplate
-
HTRF-compatible plate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the following in order:
-
Test compound or vehicle
-
c-Met kinase solution
-
Biotinylated substrate peptide
-
-
Initiate the kinase reaction by adding ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents in detection buffer containing EDTA.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the fluorescence at both the donor and acceptor emission wavelengths on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
Metallo-β-lactamases (MBLs)
Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. These enzymes utilize zinc ions in their active site to hydrolyze the β-lactam ring. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of MBLs.[10]
Mechanism of Action
Caption: Mechanism of metallo-β-lactamase and its inhibition.
Experimental Protocol: Metallo-β-lactamase Inhibition Assay
This protocol utilizes the chromogenic substrate nitrocefin to measure MBL activity.[11][12][13][14][15]
1. Materials:
-
Purified MBL enzyme (e.g., VIM-2, NDM-1)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO4)
-
Nitrocefin solution
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Spectrophotometer
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the test compound or vehicle, and the MBL enzyme solution.
-
Pre-incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the nitrocefin solution.
-
Monitor the increase in absorbance at 490 nm over time, which corresponds to the hydrolysis of nitrocefin.
-
Determine the initial reaction velocity for each concentration of the inhibitor.
-
Calculate the percent inhibition and determine the IC50 or Ki value.
Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 is an enzyme that is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy for the treatment of inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Thiazole derivatives have been explored as potential COX-2 inhibitors.
Signaling Pathway
Caption: COX-2 pathway for prostaglandin synthesis.
Experimental Protocol: COX-2 Inhibitor Screening Assay
This protocol describes a common method for measuring COX-2 inhibition by quantifying the production of prostaglandin E2 (PGE2).[16][17][18][19][20][21]
1. Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds
-
Stannous chloride (SnCl2) solution to stop the reaction
-
PGE2 ELISA kit
2. Procedure:
-
Prepare dilutions of the test compounds.
-
In a reaction tube, combine the reaction buffer, heme, COX-2 enzyme, and the test compound or vehicle.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding SnCl2 solution.
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition and determine the IC50 value.
Antiproliferative Activity
Derivatives of this compound have been investigated for their antiproliferative activity against various cancer cell lines. This activity is often assessed using the MTT assay, which measures cell viability.
Experimental Workflow
Caption: Workflow for MTT cell viability assay.
Quantitative Data: Antiproliferative Activity
The following table presents representative IC50 values for thiazole derivatives against various cancer cell lines. It is important to note that these are examples and the specific activity of this compound derivatives may vary.
| Cancer Cell Line | Compound Class | IC50 (µM) | Reference |
| MCF-7 (Breast) | Thiazole derivative | 35.81 | [22] |
| HCT-116 (Colon) | Thiazole derivative | Varies | [22] |
| HepG2 (Liver) | Thiazole derivative | Varies | [22] |
| A549 (Lung) | Thiazolo[5,4-d]pyrimidine | 1.4 | [23] |
| T98G (Glioblastoma) | Thiazolo[5,4-d]pyrimidine | 3.4 | [23] |
Experimental Protocol: MTT Assay for Cell Viability
This is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[24][25][26][27][28][29]
1. Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
2. Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
Derivatives of this compound exhibit a diverse range of biological activities, making them promising candidates for further drug development. Their ability to inhibit key enzymes such as MAGL, c-Met kinase, metallo-β-lactamases, and COX-2, coupled with their antiproliferative effects on cancer cells, highlights their potential in oncology and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to explore and characterize the therapeutic potential of this important class of compounds. Future research should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency and selectivity for specific biological targets.
References
- 1. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Monoacylglycerol Lipase Inhibitor Screening Assay Kit [shop.labclinics.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. toku-e.com [toku-e.com]
- 14. benchchem.com [benchchem.com]
- 15. content.abcam.com [content.abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. medic.upm.edu.my [medic.upm.edu.my]
Herbicidal Properties of 2,4-Dichloro-5-Thiazolecarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
Thiazole derivatives represent a significant class of heterocyclic compounds with diverse biological activities, including herbicidal properties. This technical guide provides an in-depth overview of the current knowledge on the herbicidal potential of 2,4-dichloro-5-thiazolecarboxylic acid derivatives. It covers the synthesis of these compounds, from the precursor 2,4-dichloro-5-thiazolecarboxaldehyde to the final ester and amide derivatives. While specific quantitative herbicidal data for this subclass is limited in publicly available literature, this guide presents representative data from structurally related thiazole compounds to indicate potential efficacy. Detailed experimental protocols for synthesis and herbicidal screening are provided to facilitate further research. The guide also discusses the current understanding of the mechanism of action of thiazole-based herbicides and highlights the need for further investigation into the specific mode of action of this compound derivatives. The included diagrams illustrate key chemical synthesis pathways and a general workflow for herbicide discovery and evaluation.
Introduction
The continuous demand for effective and selective weed management solutions in agriculture drives the exploration of novel herbicidal compounds. Thiazole-containing molecules have emerged as a promising area of research due to their broad spectrum of biological activities. The this compound scaffold, in particular, presents an interesting structural motif for the development of new herbicides. This guide aims to consolidate the available scientific information and provide a technical framework for researchers engaged in the synthesis, evaluation, and development of these potential herbicidal agents.
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives typically commences with the preparation of the key intermediate, 2,4-dichloro-5-thiazolecarboxaldehyde.
Synthesis of 2,4-Dichloro-5-Thiazolecarboxaldehyde
A common method for the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde involves the reaction of 2,4-thiazolidinedione with a Vilsmeier-Haack type reagent, typically generated from phosphorus oxychloride and N,N-dimethylformamide (DMF).[1][2]
Experimental Protocol:
-
Reaction Setup: To a cooled (0-10 °C) and stirred solution of phosphorus oxychloride (POCl₃) in a suitable solvent such as dichloromethane (CH₂Cl₂), slowly add N,N-dimethylformamide (DMF) dropwise.
-
Addition of Starting Material: After the formation of the Vilsmeier reagent, add 2,4-thiazolidinedione portion-wise while maintaining the low temperature.
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 115-120 °C).[2] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
Oxidation to this compound
The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents. A common and effective method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) in the presence of a scavenger for the byproduct hypochlorous acid, such as 2-methyl-2-butene.
Experimental Protocol (General):
-
Reaction Setup: Dissolve 2,4-dichloro-5-thiazolecarboxaldehyde in a suitable solvent system, such as a mixture of tert-butanol and water.
-
Addition of Reagents: To this solution, add 2-methyl-2-butene followed by a solution of sodium chlorite in water, while maintaining the temperature at or below room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.
Synthesis of Ester and Amide Derivatives
The this compound can be converted to its more reactive acid chloride, which is then reacted with various alcohols or amines to produce the corresponding esters or amides.
Experimental Protocol (General):
-
Acid Chloride Formation: Treat this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. The reaction is typically performed at room temperature or with gentle heating.
-
Esterification/Amidation:
-
For Esters: To a solution of the desired alcohol in an inert solvent, add a non-nucleophilic base (e.g., triethylamine or pyridine). Slowly add the freshly prepared 2,4-dichloro-5-thiazolecarbonyl chloride solution at a low temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until completion.
-
For Amides: To a solution of the desired primary or secondary amine and a base (e.g., triethylamine) in an inert solvent, slowly add the 2,4-dichloro-5-thiazolecarbonyl chloride solution at a low temperature. Allow the reaction to proceed to completion at room temperature.
-
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Herbicidal Activity Data
| Compound Class | Test Species | Concentration | % Inhibition | Reference |
| Thiazole Amide Derivatives | Echinochloa crus-galli (Barnyardgrass) | 100 mg/L | Moderate | [Source on Thiazole Amide Herbicidal Activity] |
| Thiazole Amide Derivatives | Amaranthus retroflexus (Redroot Pigweed) | 100 mg/L | Moderate | [Source on Thiazole Amide Herbicidal Activity] |
| Aryl Thiazole PPO Inhibitors | Amaranthus retroflexus | 150 g ai/ha | ~80% | [Source on Thiazole PPO Inhibitors] |
| Aryl Thiazole PPO Inhibitors | Eclipta prostrata (False Daisy) | 150 g ai/ha | ~80% | [Source on Thiazole PPO Inhibitors] |
| Isoxazolyl-thiazolyl Piperidyl Carboxamides | Various weeds | Not specified | Moderate to good | [3] |
Note: The data presented is for structurally related thiazole compounds and should be considered as indicative of the potential herbicidal activity of this compound derivatives. Further empirical testing is required to determine the specific efficacy of this compound class.
Experimental Protocols for Herbicidal Activity Screening
A standardized greenhouse bioassay is crucial for evaluating the herbicidal potential of newly synthesized compounds.
Experimental Protocol: Greenhouse Pot Assay
-
Plant Preparation: Cultivate test weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus, Setaria viridis) in pots containing a standardized soil mixture under controlled greenhouse conditions (e.g., 25±2°C, 14h light/10h dark cycle).
-
Compound Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant (e.g., Tween 80) to the desired test concentrations. Apply the test solutions as a post-emergence spray to the foliage of the weeds at the 2-3 leaf stage.
-
Treatment Groups: Include a negative control (solvent and surfactant in water) and a positive control (a commercial herbicide with a known mode of action).
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death.
-
Data Analysis: Calculate the GR₅₀ (the concentration required to cause a 50% reduction in plant growth) or IC₅₀ (the concentration required for 50% inhibition of a specific parameter) values for active compounds.
References
- 1. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 3. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 2,4-Dichlorothiazole Compounds in Antiviral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiviral agents remains a critical endeavor in human and animal health. The emergence of drug-resistant viral strains and the threat of new viral pandemics necessitate the exploration of diverse chemical scaffolds for therapeutic intervention. Among these, the thiazole ring system is a well-established pharmacophore present in numerous approved drugs with a wide array of biological activities. This technical guide delves into the antiviral potential of a specific, yet underexplored, subclass: 2,4-dichlorothiazole compounds. While direct and extensive research on the antiviral properties of this particular scaffold is nascent, this document aims to provide a comprehensive overview of its synthetic accessibility, known biological activities, and a roadmap for its future investigation as a source of novel antiviral agents.
Introduction to Thiazoles in Antiviral Drug Discovery
Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] In the realm of virology, numerous thiazole-containing molecules have demonstrated potent inhibitory activity against a range of viruses, including influenza viruses, coronaviruses, herpesviruses, hepatitis B and C, and human immunodeficiency virus (HIV).[2] The versatility of the thiazole ring allows for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve desired biological activity and pharmacokinetic profiles.
This guide specifically focuses on the 2,4-dichlorothiazole core. The presence of two chlorine atoms offers unique chemical handles for further functionalization and may contribute to specific interactions with biological targets. While current literature on the antiviral activity of 2,4-dichlorothiazole derivatives is limited, related studies on their synthesis and other biological effects provide a strong foundation for exploring their potential in this therapeutic area.
Synthesis of 2,4-Dichlorothiazole Derivatives
The synthetic accessibility of a chemical scaffold is paramount for its development in a drug discovery program. Derivatives of 2,4-dichlorothiazole can be prepared through established synthetic methodologies. A key starting material is often 2,4-dichlorothiazole-5-carboxaldehyde. This aldehyde can then be utilized in various condensation reactions to generate a library of diverse compounds.
One notable example is the synthesis of chalcone derivatives.[3] The general synthetic approach involves the Claisen-Schmidt condensation of 2,4-dichlorothiazole-5-carboxaldehyde with various substituted acetophenones in the presence of a base. This reaction is generally high-yielding and allows for the introduction of a wide range of substituents on the phenyl ring of the resulting chalcone, enabling the exploration of structure-activity relationships (SAR).
Caption: General Synthetic Scheme for 2,4-Dichlorothiazole Chalcones
Known Biological Activities of 2,4-Dichlorothiazole Compounds
While the antiviral activity of 2,4-dichlorothiazole derivatives remains to be thoroughly investigated, some studies have explored their potential in other therapeutic areas. Notably, a series of 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones were synthesized and evaluated for their antitubercular and antiproliferative activities.[3]
Antitubercular and Antiproliferative Activity
Several of the synthesized chalcones exhibited significant activity against Mycobacterium tuberculosis and various cancer cell lines.[3] This indicates that the 2,4-dichlorothiazole scaffold can be incorporated into molecules that modulate biological pathways relevant to cell growth and survival. Such activities, particularly those related to the inhibition of essential enzymes or cellular processes, can sometimes be repurposed for antiviral applications, as viruses are obligate intracellular parasites that rely on host cell machinery.
Hypothesized Antiviral Potential and Prospective Viral Targets
Based on the known antiviral activities of other thiazole derivatives, we can hypothesize several potential mechanisms and viral targets for 2,4-dichlorothiazole compounds. The electron-withdrawing nature of the two chlorine atoms could influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites.
Potential viral targets include:
-
Viral Proteases: Many viruses, including SARS-CoV-2 and HIV, rely on proteases for the cleavage of viral polyproteins into functional units. Thiazole-containing compounds have been identified as inhibitors of SARS-CoV-2 main protease (Mpro).[4][5] The rigid structure of the thiazole ring can serve as a scaffold to position functional groups that interact with the catalytic residues of the protease.
-
Viral Polymerases: The replication of viral genetic material is carried out by viral polymerases (RNA-dependent RNA polymerase for RNA viruses, or DNA polymerase for DNA viruses). Inhibition of this crucial enzymatic step is a validated antiviral strategy.
-
Viral Entry: Thiazole derivatives have been shown to interfere with viral entry into host cells. This can occur through the inhibition of viral attachment to host cell receptors or by blocking the fusion of viral and cellular membranes.
-
Host-Targeted Mechanisms: Some antiviral thiazoles exert their effect by modulating host cell pathways that are essential for viral replication. This can include the inhibition of signaling pathways or the disruption of cellular processes like endosomal acidification.[6]
Data Presentation: A Comparative Overview of Antiviral Thiazole Derivatives
To provide a framework for the evaluation of 2,4-dichlorothiazole compounds, the following tables summarize the reported antiviral activities of various other thiazole derivatives. This data, gathered from existing literature, can serve as a benchmark for future screening efforts.
Table 1: Antiviral Activity of Thiazole Derivatives against RNA Viruses
| Compound Class | Virus | Assay Type | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Aminothiazoles | Influenza A (PR8) | CPE Reduction | Comparable to Oseltamivir | >100 | - | [7] |
| N-(thiazol-2-yl)cinnamamides | SARS-CoV-2 Mpro | Enzyme Inhibition | 14.7 - 22.61 | - | - | [4] |
| 2-Aminothiazoles | Bovine Viral Diarrhea Virus (BVDV) | Cell-based | Moderately Active | - | - | [8] |
| Thiazolides | Hepatitis C Virus (HCV) | Replicon Assay | Low micromolar | Good cell safety | - | [6] |
Table 2: Antiviral Activity of Thiazole Derivatives against DNA Viruses
| Compound Class | Virus | Assay Type | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Thiazole-containing compounds | Herpes Simplex Virus (HSV) | Plaque Reduction | Potent activity reported | - | - | [9] |
| Thiazole-containing compounds | Varicella-Zoster Virus (VZV) | Plaque Reduction | Potent activity reported | - | - | [9] |
Proposed Experimental Protocols for Antiviral Evaluation
To systematically assess the antiviral potential of novel 2,4-dichlorothiazole compounds, a tiered screening approach is recommended. The following are detailed methodologies for key experiments.
General Cell-Based Antiviral Screening Assay (CPE Reduction Assay)
Objective: To determine the ability of a compound to protect host cells from virus-induced cytopathic effect (CPE).
Methodology:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with a pre-titered amount of virus (typically at a multiplicity of infection (MOI) of 0.01 to 0.1). After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the serially diluted test compounds. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from virus-induced death, is determined by non-linear regression analysis.
Cytotoxicity Assay (MTT or CCK-8 Assay)
Objective: To determine the concentration of a compound that is toxic to the host cells.
Methodology:
-
Cell Seeding: Seed a 96-well plate with the same host cell line used in the antiviral assay at the same density.
-
Compound Treatment: After 24 hours, remove the growth medium and add fresh medium containing serial dilutions of the test compounds. Include a cell-only control with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Quantification of Cell Viability: Assess cell viability using the MTT or CCK-8 assay as described above.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is determined by non-linear regression analysis. The Selectivity Index (SI) is then calculated as CC₅₀/EC₅₀.
Viral Protease Inhibition Assay (Generic FRET-based Assay)
Objective: To determine if a compound can directly inhibit the activity of a specific viral protease.
Methodology:
-
Reagents:
-
Recombinant viral protease (e.g., SARS-CoV-2 Mpro).
-
Fluorogenic substrate: A peptide containing the protease cleavage site flanked by a fluorescent reporter and a quencher (FRET substrate).
-
Assay buffer.
-
Test compounds and a known protease inhibitor as a positive control.
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds at various concentrations.
-
Add the recombinant protease and incubate for a short period to allow for compound binding.
-
Initiate the reaction by adding the FRET substrate.
-
-
Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Determine the 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of the protease activity, by non-linear regression analysis.
Caption: Experimental Workflow for Antiviral Drug Discovery
Visualizing Potential Mechanisms of Action
The following diagram illustrates a generic viral life cycle and highlights potential stages where 2,4-dichlorothiazole compounds could exert their inhibitory effects, based on the known mechanisms of other antiviral agents.
Caption: Potential Points of Inhibition in the Viral Life Cycle
Conclusion and Future Directions
The 2,4-dichlorothiazole scaffold represents an intriguing, yet largely unexplored, area in the search for novel antiviral therapies. Its straightforward synthesis and the proven track record of the broader thiazole family in antiviral drug discovery provide a strong rationale for its investigation. The known antitubercular and antiproliferative activities of some derivatives suggest that these compounds are biologically active and can be tailored to interact with specific cellular and viral targets.
Future research should focus on the following:
-
Library Synthesis: The synthesis of a diverse library of 2,4-dichlorothiazole derivatives with various substitutions to explore a wide chemical space.
-
Broad-Spectrum Antiviral Screening: Screening this library against a panel of clinically relevant viruses, including RNA and DNA viruses, to identify initial hits.
-
Mechanism of Action Studies: For any identified hits, detailed mechanistic studies should be performed to elucidate their specific viral or host targets.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the hit compounds to improve their potency, selectivity, and drug-like properties.
By following the experimental roadmap outlined in this guide, the scientific community can unlock the potential of 2,4-dichlorothiazole compounds and contribute to the development of the next generation of antiviral drugs.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole-based SARS-CoV-2 protease (COV Mpro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Dichloro-5-thiazolecarboxylic Acid: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 2,4-dichloro-5-thiazolecarboxylic acid core represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold, with a focus on their potential as anticancer agents.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its derivatives, particularly carboxamides, is a critical starting point for harnessing its potential in drug discovery.
Synthesis of this compound Precursors
The synthetic route to the core scaffold often begins with the preparation of key intermediates such as 2,4-dichloro-5-thiazolecarboxaldehyde. One common method involves the reaction of 2,4-thiazolidinedione with a mixture of phosphorus oxychloride and dimethylformamide (DMF). This reaction proceeds at an elevated temperature to yield the desired aldehyde, which can then be oxidized to the corresponding carboxylic acid.
General Synthesis of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide Derivatives
A general route to synthesizing 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives, which showcases the derivatization of the carboxylic acid group, has been reported. The process begins with the reaction of a substituted benzamide with Lawesson's reagent to form a thioamide. This intermediate is then reacted with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate. The resulting thiazole ester is subsequently hydrolyzed to the carboxylic acid. Finally, the carboxylic acid is converted to its acyl chloride and reacted with various anilines to produce the target carboxamide derivatives.[1]
Biological Activity of this compound Derivatives
Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. While specific IC50 values for derivatives of this compound are not extensively reported in the public domain, related structures have shown promising activity. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines.[1]
Table 1: Anticancer Activity of 2-phenyl-4-trifluoromethyl Thiazole-5-carboxamide Derivatives [1]
| Compound ID | R1 | R2 | % Inhibition at 5 µg/mL (A-549) | % Inhibition at 5 µg/mL (Bel7402) | % Inhibition at 5 µg/mL (HCT-8) |
| 8c | 2-Cl | 4-Cl, 2-CH3 | 48 | Low | Low |
| 8f | 2-Cl | 4-F | 40 | Low | Low |
| 7f | 2-F | 4-F | Low | Low | 40 |
Note: "Low" indicates low inhibitory effect as reported in the study.[1]
The results indicate that certain substitutions on the phenylamide ring can lead to moderate inhibitory activity against the A-549 lung cancer cell line.[1] Specifically, compound 8c , with a 2-chlorophenyl group at the thiazole C2 position and a 4-chloro-2-methylphenylamide, showed the highest activity against A-549 cells.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of research in this area.
General Procedure for the Synthesis of 2-phenyl-4-trifluoromethyl-N-aryl-thiazole-5-carboxamides[1]
-
Thioamide Formation: A substituted benzamide is reacted with Lawesson's reagent in a suitable solvent like toluene under reflux to yield the corresponding thioamide.
-
Thiazole Ring Formation: The thioamide is then reacted with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in a solvent such as ethanol under reflux to form the ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide in a mixture of ethanol and water, followed by acidification.
-
Amide Formation: The 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is treated with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF to form the acyl chloride. This is then reacted with the desired substituted aniline in the presence of a base such as triethylamine or pyridine to afford the final N-aryl-2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A-549, Bel7402, HCT-8) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. IC50 values (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the relationships between synthesis, evaluation, and potential mechanisms of action is essential for a clear understanding of the drug discovery process.
Caption: Synthetic and evaluation workflow for novel thiazole derivatives.
Conclusion
The this compound scaffold is a valuable starting point for the design and synthesis of novel, biologically active molecules. The derivatization of the carboxylic acid moiety, particularly into carboxamides, has shown promise in the development of anticancer agents. Further exploration of the structure-activity relationships, guided by robust synthetic protocols and comprehensive biological evaluation, is warranted to unlock the full therapeutic potential of this versatile chemical scaffold. Future work should focus on generating a broader library of derivatives and screening them against a wider panel of cancer cell lines to obtain more extensive quantitative data, which will be crucial for lead optimization and the development of potent and selective drug candidates.
References
Theoretical and Computational Insights into 2,4-Dichloro-5-thiazolecarboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical and computational studies of 2,4-dichloro-5-thiazolecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. While direct, in-depth theoretical studies exclusively focused on this compound are not extensively available in public literature, this document synthesizes relevant data from computational studies of structurally similar thiazole derivatives to provide a predictive overview. By leveraging Density Functional Theory (DFT) calculations and other theoretical methods applied to analogous compounds, we can infer key electronic, structural, and reactive properties of this compound, offering a foundational understanding for future research and development.
Predicted Molecular Geometry and Electronic Structure
Theoretical studies on related thiazole carboxylic acids, often employing DFT with basis sets such as B3LYP/6-311++G(d,p), provide a framework for understanding the molecular geometry of this compound.[1] The thiazole ring is expected to be planar, with the carboxylic acid group's orientation relative to the ring defining different conformers. The presence of two chlorine atoms at the 2 and 4 positions is predicted to significantly influence the molecule's electronic properties through inductive effects and potential intramolecular interactions.
Workflow for Conformational Analysis:
The following diagram outlines a typical workflow for identifying the most stable conformers of a molecule like this compound using computational methods.
References
X-ray Crystal Structure of 2,4-Dichloro-5-thiazolecarboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the X-ray crystallographic analysis of thiazolecarboxylic acid derivatives, with a specific focus on the structural characteristics of compounds related to 2,4-Dichloro-5-thiazolecarboxylic acid. Due to the absence of a publicly available crystal structure for this compound, this guide presents a detailed analysis of a closely related derivative, N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, to serve as a representative example of the crystallographic features of this class of compounds. The guide also outlines the comprehensive experimental protocols involved in small molecule X-ray crystallography and illustrates the pivotal role of structural data in the drug development pipeline.
Introduction to the Crystallography of Thiazole Derivatives
Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. X-ray crystallography provides definitive information on molecular geometry, conformation, and intermolecular interactions, which are critical for optimizing ligand-receptor binding and developing potent therapeutic agents.
While the crystal structure for the specific molecule this compound is not publicly available in crystallographic databases, the analysis of structurally similar compounds provides valuable insights into the expected molecular geometry and packing motifs.
Representative Crystal Structure Analysis: N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
The crystal structure of N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide offers a valuable case study. The analysis reveals key structural parameters and intermolecular interactions that are likely to be relevant to other chlorinated thiazole derivatives.
Crystallographic Data
The following table summarizes the key crystallographic data and refinement parameters for N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide.[1]
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₀H₅ClF₂N₂OS |
| Formula Weight | 274.68 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 6.929(2) Å |
| b | 7.330(2) Å |
| c | 12.179(4) Å |
| α | 101.669(3)° |
| β | 98.277(3)° |
| γ | 111.796(3)° |
| Volume | 545.9(3) ų |
| Z | 2 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 296 K |
| Measured Reflections | 3930 |
| Independent Reflections | 1998 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.047 |
| wR(F²) | 0.136 |
| Goodness-of-fit (S) | 1.06 |
Molecular and Crystal Packing Features
In the crystal structure of N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, the dihedral angle between the thiazole and benzene rings is 41.2(2)°.[1] The crystal packing is stabilized by pairs of N—H···N hydrogen bonds, which link the molecules into inversion dimers.[1] Additionally, non-classical C—H···F and C—H···O hydrogen bonds contribute to the overall stability of the crystal lattice.[1] These types of intermolecular interactions are crucial for understanding the solid-state properties of the compound and can influence its solubility and bioavailability.
Experimental Protocols for Small Molecule X-ray Crystallography
The determination of a small molecule crystal structure is a multi-step process that requires careful execution of several experimental and computational procedures.
Crystallization
The initial and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.[2] The crystal should ideally be larger than 0.1 mm in all dimensions, be free of significant defects like cracks or twinning, and have a regular morphology.[2] Common crystallization techniques for small molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a less soluble solvent (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. This can be done in either a hanging drop or sitting drop setup.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent and precipitant is crucial and often requires screening a wide range of conditions.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a monochromatic X-ray beam.[2] Modern diffractometers are typically equipped with CCD or CMOS detectors to record the diffraction pattern.[3] The crystal is rotated during data collection to capture a complete set of diffraction data from all possible orientations.[4] Data is often collected at cryogenic temperatures (around 100 K) to minimize radiation damage to the crystal.
Data Processing
The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[5] This process involves several steps:
-
Indexing: The positions of the diffraction spots are used to determine the unit cell dimensions and crystal lattice symmetry.
-
Integration: The intensity of each diffraction spot is measured.
-
Scaling and Merging: Data from multiple images are scaled to a common reference frame and symmetry-equivalent reflections are merged to produce a final dataset.[2]
Structure Solution and Refinement
The ultimate goal is to create a model of the atomic arrangement that accurately reproduces the experimental diffraction data.
-
Structure Solution: For small molecules, direct methods are typically used to solve the phase problem and obtain an initial electron density map.[2] This map provides the initial positions of the atoms in the crystal structure.
-
Structure Refinement: The initial atomic model is then refined using a least-squares procedure to improve the agreement between the observed and calculated structure factors.[6] During refinement, atomic positions, and displacement parameters are adjusted to minimize the R-factor, which is a measure of the goodness-of-fit. The final refined structure provides precise bond lengths, bond angles, and torsion angles.
Visualizing the Workflow and Application in Drug Development
The following diagrams, generated using the DOT language, illustrate the experimental workflow of X-ray crystallography and the role of the resulting structural information in the drug development process.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Role of crystal structure in the drug development pipeline.
Conclusion
The determination of the X-ray crystal structure of this compound derivatives is a critical step in understanding their chemical properties and biological activity. Although a structure for the parent acid is not currently available, the analysis of related compounds provides a solid foundation for predicting its structural features. The detailed experimental protocols outlined in this guide provide a roadmap for researchers seeking to obtain crystal structures of novel thiazole derivatives. The insights gained from such structural studies are invaluable for the rational design and development of new therapeutic agents.
References
- 1. N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. selectscience.net [selectscience.net]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Introduction [pd.chem.ucl.ac.uk]
The Strategic Integration of 2,4-Dichloro-5-Thiazolecarboxylic Acid in Contemporary Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can serve as starting points for the development of potent and selective therapeutics is paramount. Among the myriad of heterocyclic compounds, the thiazole nucleus has emerged as a "privileged structure" due to its presence in a wide array of biologically active molecules. This guide focuses on a particularly valuable, yet underexplored, fragment: 2,4-dichloro-5-thiazolecarboxylic acid . Its unique electronic properties and substitution pattern offer a versatile platform for the generation of diverse chemical libraries, making it an attractive starting point for fragment-based drug discovery (FBDD) campaigns targeting a range of debilitating diseases. This document provides a comprehensive overview of the chemical properties, synthesis, and application of this fragment in drug design, with a particular focus on its role in the development of protein kinase inhibitors.
Chemical and Physical Properties
This compound is a yellow solid with the molecular formula C₄HCl₂NO₂S.[1] Its structure is characterized by a thiazole ring substituted with two chlorine atoms at positions 2 and 4, and a carboxylic acid group at position 5. The electron-withdrawing nature of the two chlorine atoms significantly influences the reactivity of the carboxylic acid and the overall electronic distribution of the thiazole ring, making it a unique building block for chemical synthesis.
| Property | Value |
| Molecular Formula | C₄HCl₂NO₂S |
| Molecular Weight | 198.05 g/mol |
| Appearance | Yellow solid |
| CAS Number | 62019-56-1 |
Synthesis of the Core Fragment
The synthesis of this compound is typically achieved through the oxidation of its corresponding aldehyde, 2,4-dichloro-5-thiazolecarboxaldehyde.[1] The aldehyde precursor itself can be synthesized from 2,4-thiazolidinedione.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde
This protocol is adapted from established literature procedures.[2][3][4]
Materials:
-
2,4-Thiazolidinedione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Methylene chloride (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Petroleum ether (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a stirrer and a dropping funnel, suspend 2,4-thiazolidinedione (0.4 mol) in phosphorus oxychloride (2.4 mol).
-
Cool the suspension to 10-20°C and add dimethylformamide (0.44 mol) dropwise over 15 minutes, maintaining the temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Heat the mixture to 80-90°C and stir for an additional hour.
-
Increase the temperature to reflux (approximately 115°C) and continue stirring until the evolution of HCl gas ceases (about 4 hours).
-
Cool the reaction mixture and slowly pour it into 2 kg of ice with vigorous stirring.
-
Extract the aqueous mixture with methylene chloride (3 x 500 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,4-dichloro-5-thiazolecarboxaldehyde by recrystallization from petroleum ether.
Experimental Protocol: Synthesis of this compound
This protocol is based on the oxidation of the aldehyde.[1]
Materials:
-
2,4-Dichlorothiazole-5-carboxaldehyde
-
Sulfamic acid
-
Sodium chlorite
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a solution of 2,4-dichlorothiazole-5-carboxaldehyde (500 mg, 2.74 mmol) in a mixture of tetrahydrofuran (18 mL) and water (12 mL), add sulfamic acid (346 mg, 3.56 mmol).
-
To this mixture, add a solution of sodium chlorite (323 mg, 3.56 mmol) in water (2 mL).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate and wash with deionized water.
-
Separate the organic phase and concentrate it under reduced pressure to yield this compound as a yellow solid (yield: 88%).[1]
Application in Fragment-Based Drug Design
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. The small size and low complexity of fragments allow for a more efficient exploration of chemical space and can lead to compounds with better ligand efficiency. The this compound scaffold is an excellent candidate for FBDD due to its rigid structure, defined vector space for chemical elaboration, and the presence of functionalities that can engage in key interactions with biological targets.
General Workflow for FBDD using the Thiazole Fragment```dot
Caption: A simplified diagram of the Aurora kinase signaling pathway and its inhibition by thiazole-based compounds.
Src Family Kinase Signaling Pathway
Src family kinases are non-receptor tyrosine kinases that play a central role in various signaling pathways that control cell proliferation, survival, and migration. [5][6][7][8][9]Their aberrant activation is frequently observed in cancer, making them attractive therapeutic targets.
Caption: An overview of the Src family kinase signaling pathway and its therapeutic targeting by thiazole derivatives.
Bioassay Protocols
The evaluation of newly synthesized compounds for their biological activity is a critical step in the drug discovery process. For kinase inhibitors, a tiered approach involving both biochemical and cell-based assays is typically employed.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC₅₀ of a compound against a specific kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., thiazole derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold dilution series is prepared.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase solution (prepared in kinase assay buffer) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme equilibration.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in kinase assay buffer).
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Experimental Protocol: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., expressing the target kinase)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound represents a highly promising and versatile fragment for the design and synthesis of novel drug candidates. Its straightforward derivatization, coupled with the proven biological relevance of the thiazole scaffold, makes it an ideal starting point for fragment-based drug discovery campaigns. The information and protocols provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this valuable building block in their drug discovery endeavors, particularly in the pursuit of novel kinase inhibitors for the treatment of cancer and other diseases. The continued exploration of the chemical space around this core fragment is poised to yield a new generation of targeted therapeutics.
References
- 1. This compound | 62019-56-1 [amp.chemicalbook.com]
- 2. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 3. EP0115811A2 - 2,4-Dichlor-5-thiazolecarboxaldehyd and a process for its preparation - Google Patents [patents.google.com]
- 4. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Src family kinase - Wikipedia [en.wikipedia.org]
- 7. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Src family kinases promote AML cell survival through activation of signal transducers and activators of transcription (STAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 2,4-Dichloro-5-thiazolecarboxylic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-thiazolecarboxylic acid is a versatile heterocyclic building block increasingly employed in the synthesis of potent and selective kinase inhibitors. Its rigid thiazole core, coupled with reactive chloro-substituents at the 2 and 4 positions, provides a valuable scaffold for medicinal chemists to explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting a range of kinases. This document provides detailed application notes and experimental protocols for the use of this key intermediate in the synthesis of kinase inhibitors, with a focus on practical methodologies and data presentation for drug discovery programs. The thiazole ring is a prominent feature in numerous biologically active molecules and approved drugs, recognized for its ability to engage in key interactions within the ATP-binding site of various kinases.[1][2]
Key Advantages of this compound in Kinase Inhibitor Synthesis
-
Scaffold Rigidity: The inherent rigidity of the thiazole ring helps to reduce the entropic penalty upon binding to the target kinase, often leading to higher affinity.
-
Versatile Handles for Modification: The two chlorine atoms at positions 2 and 4, along with the carboxylic acid at position 5, serve as orthogonal handles for introducing diverse substituents to probe different regions of the kinase active site.
-
Hydrogen Bonding Capabilities: The thiazole nitrogen can act as a hydrogen bond acceptor, a common interaction motif in kinase-inhibitor binding.
-
Established Synthetic Routes: The synthesis of derivatives from this compound is generally straightforward, primarily involving robust and well-characterized reactions such as amide bond formation.
Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) and c-Met Inhibitors
Derivatives of this compound have shown promise as inhibitors of key oncogenic kinases such as Anaplastic Lymphoma Kinase (ALK) and c-Met.[3][4] ALK is a receptor tyrosine kinase whose aberrant fusion proteins are drivers in certain types of non-small cell lung cancer (NSCLC) and other malignancies.[5] c-Met, another receptor tyrosine kinase, is implicated in tumor growth, metastasis, and angiogenesis in a variety of cancers.[4] The general synthetic strategy involves the formation of a critical amide bond between the this compound and a suitably substituted aniline or amine.
Experimental Protocols
Protocol 1: General Procedure for the Amide Coupling of this compound with Anilines
This protocol describes a general method for the synthesis of 2,4-dichloro-5-thiazolecarboxamides, which are key intermediates in the development of various kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (catalytic to 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the substituted aniline (1.0 - 1.2 equivalents) and HOBt (catalytic to 1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 - 3.0 equivalents) to the mixture, followed by the portion-wise addition of EDC (1.2 - 1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,4-dichloro-5-thiazolecarboxamide derivative.
This general protocol is based on standard amide coupling reactions and may require optimization for specific substrates.[6][7]
Data Presentation: Inhibitory Activity of Thiazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of exemplary kinase inhibitors synthesized from thiazole carboxylic acid derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound A | c-Met | 25 | SNU-5 | [8] |
| Compound B | GSK-3β | 0.29 | - | [9] |
| Compound C | CK2 | 400 | - | [9] |
| Compound D | ALK | 16 | - | [10] |
| Compound E | VEGFR-2 | 51.09 | - | [11] |
Note: The compounds listed are representative examples from the literature and may not be direct derivatives of this compound but illustrate the utility of the thiazole scaffold in kinase inhibitor design.
Visualizing Workflows and Pathways
To facilitate a deeper understanding of the processes involved, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a simplified kinase signaling pathway.
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound represents a valuable and readily available starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward and robust synthetic methodologies, primarily centered around amide bond formation, make it an attractive scaffold for both academic and industrial drug discovery efforts. The information and protocols provided herein are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel chemical space in the quest for next-generation kinase inhibitors.
References
- 1. prepchem.com [prepchem.com]
- 2. iajpr.com [iajpr.com]
- 3. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2,4-diaminopyrimidines bearing fused tricyclic ring moiety for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Fungicides from 2,4-Dichloro-5-thiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of novel fungicide candidates derived from 2,4-dichloro-5-thiazolecarboxylic acid. The protocols outlined below are based on established principles of organic synthesis and fungicidal screening, offering a representative workflow for the development of new agrochemicals and antifungal agents.
Introduction
Thiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal properties. The fungicidal activity of many thiazole-containing compounds stems from their ability to disrupt essential fungal cellular processes. A common mechanism of action for azole fungicides, including thiazoles, is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol production leads to altered membrane permeability and ultimately, fungal cell death. The development of novel thiazole derivatives is a promising avenue for identifying new fungicides with improved efficacy and potentially novel mechanisms of action.
This document outlines the synthesis of novel N-aryl-2,4-dichloro-5-thiazolecarboxamides from this compound and provides a protocol for assessing their in vitro fungicidal activity.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2,4-dichloro-5-thiazolecarboxamides
This protocol describes a two-step synthesis of N-aryl-2,4-dichloro-5-thiazolecarboxamides from this compound. The first step involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by the reaction of the acid chloride with a substituted aniline to form the desired amide.
Step 1: Synthesis of 2,4-Dichloro-5-thiazolecarbonyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add thionyl chloride (SOCl₂) (3.0 eq) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 2,4-dichloro-5-thiazolecarbonyl chloride is a yellow to brown oil or solid and can be used in the next step without further purification.
Step 2: Synthesis of N-Aryl-2,4-dichloro-5-thiazolecarboxamides
-
In a separate round-bottom flask, dissolve the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 2,4-dichloro-5-thiazolecarbonyl chloride (1.0 eq) from Step 1 in the same anhydrous solvent.
-
Add the solution of the acid chloride dropwise to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-aryl-2,4-dichloro-5-thiazolecarboxamide.
Protocol 2: In Vitro Antifungal Activity Assay
This protocol describes a method for evaluating the in vitro fungicidal activity of the synthesized compounds against a panel of pathogenic fungi using a microdilution method.
-
Preparation of Fungal Cultures: Grow the selected fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea, Alternaria solani) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25-28 °C for 5-7 days.
-
Preparation of Spore Suspension: Harvest the fungal spores by flooding the agar plates with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80). Gently scrape the surface to dislodge the spores. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a final density of 1 x 10⁵ to 1 x 10⁶ spores/mL using a hemocytometer.
-
Preparation of Test Compounds: Dissolve the synthesized N-aryl-2,4-dichloro-5-thiazolecarboxamides in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Microdilution Assay:
-
In a 96-well microtiter plate, add a suitable growth medium (e.g., Potato Dextrose Broth - PDB).
-
Perform serial dilutions of the stock solutions of the test compounds in the microtiter plate to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78 µg/mL).
-
Inoculate each well with the prepared fungal spore suspension.
-
Include a positive control (a known commercial fungicide) and a negative control (DMSO without any compound).
-
-
Incubation and Observation: Incubate the microtiter plates at 25-28 °C for 48-72 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound, which is the lowest concentration that completely inhibits visible fungal growth. The results can be visually assessed or measured using a microplate reader at a suitable wavelength (e.g., 600 nm).
Data Presentation
The fungicidal activity data for a series of synthesized N-aryl-2,4-dichloro-5-thiazolecarboxamides can be summarized in a table for clear comparison. The following is a representative table structure.
| Compound ID | R-Group (Substituent on Aryl Ring) | MIC (µg/mL) vs. F. oxysporum | MIC (µg/mL) vs. B. cinerea | MIC (µg/mL) vs. A. solani |
| FN-1 | 4-Chloro | 12.5 | 25 | 50 |
| FN-2 | 2,4-Dichloro | 6.25 | 12.5 | 25 |
| FN-3 | 4-Trifluoromethyl | 3.13 | 6.25 | 12.5 |
| FN-4 | 4-Methoxy | 50 | >100 | >100 |
| FN-5 | 3,5-Dimethyl | 25 | 50 | 50 |
| Control | Commercial Fungicide | 1.56 | 3.13 | 6.25 |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of N-aryl-2,4-dichloro-5-thiazolecarboxamides.
Application Notes and Protocols: Preparation of 2,4-dichloro-5-thiazolecarboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes for the preparation of 2,4-dichloro-5-thiazolecarboxamides, a key scaffold in medicinal chemistry. The protocols detailed herein are intended for use by qualified researchers and scientists.
Introduction
The 2,4-dichloro-5-thiazolecarboxamide core is a privileged heterocyclic motif frequently encountered in the development of novel therapeutic agents. Its rigid structure and the presence of reactive chlorine atoms provide a versatile platform for the synthesis of a diverse range of derivatives. Notably, compounds bearing this scaffold have shown significant potential as kinase inhibitors, particularly targeting enzymes like c-Met, which are implicated in various cancers.[1][2][3] The ability to readily modify the carboxamide nitrogen allows for the fine-tuning of physicochemical properties and biological activity, making this an attractive starting point for drug discovery programs.
Synthetic Pathways
The preparation of 2,4-dichloro-5-thiazolecarboxamides can be achieved through a multi-step synthesis starting from readily available precursors. The primary route involves the formation of a key intermediate, 2,4-dichloro-5-thiazolecarboxaldehyde, followed by its oxidation to the corresponding carboxylic acid and subsequent amidation. An alternative pathway involves the conversion of the aldehyde to a nitrile, which can then be hydrolyzed to the desired amide.
dot
Caption: Synthetic routes to 2,4-dichloro-5-thiazolecarboxamides.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde
This protocol is adapted from established literature procedures.[4][5]
Materials:
-
2,4-Thiazolidinedione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, cool phosphorus oxychloride (3-10 molar equivalents relative to 2,4-thiazolidinedione) to 0 °C.
-
Slowly add N,N-dimethylformamide (1-1.5 molar equivalents) to the cooled phosphorus oxychloride with stirring.
-
Add 2,4-thiazolidinedione (1 molar equivalent) to the mixture.
-
Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 115-120 °C) for 4-16 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2,4-dichloro-5-thiazolecarboxaldehyde.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| 2,4-Thiazolidinedione | 117.15 | 1.0 |
| Phosphorus oxychloride | 153.33 | 3.0 - 10.0 |
| N,N-Dimethylformamide | 73.09 | 1.0 - 1.5 |
| 2,4-Dichloro-5-thiazolecarboxaldehyde | 182.03 | - |
| Typical Yield: | 33-60% [4][5] |
Protocol 2: Synthesis of this compound
Materials:
-
2,4-Dichloro-5-thiazolecarboxaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Acetone or a suitable solvent
-
Sulfuric acid (H₂SO₄) (if using KMnO₄)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Diethyl ether or other suitable extraction solvent
Procedure (General Oxidation):
-
Dissolve 2,4-dichloro-5-thiazolecarboxaldehyde in a suitable solvent such as acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., potassium permanganate in water with a catalytic amount of sulfuric acid).
-
Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of permanganate disappears.
-
Acidify the mixture with dilute acid and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the crude carboxylic acid, which can be purified by recrystallization.
Note: this compound is also commercially available.
Protocol 3: Synthesis of N-Substituted 2,4-dichloro-5-thiazolecarboxamides
This protocol is a general procedure for the amidation of a carboxylic acid via its acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
A suitable amine (R₁R₂NH)
-
Anhydrous dichloromethane (CH₂Cl₂) or other aprotic solvent
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1 molar equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 molar equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2,4-dichloro-5-thiazolecarbonyl chloride. Use this directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane.
-
In a separate flask, dissolve the desired amine (1-1.2 molar equivalents) and triethylamine (1.5-2 molar equivalents) in anhydrous dichloromethane.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl, if the product is not acid-sensitive), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
| Step | Reagents | Key Parameters |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂, cat. DMF | Anhydrous conditions, 0 °C to room temperature, 1-3 h |
| Amidation | Amine (R₁R₂NH), Et₃N | Anhydrous conditions, 0 °C to room temperature, 2-16 h |
| Expected Yield: | Typically high (70-95%) |
Applications in Drug Discovery
The 2,4-dichloro-5-thiazolecarboxamide scaffold is a key pharmacophore in the design of kinase inhibitors. The dichloro substitution pattern provides a unique electronic and steric environment that can be exploited for selective binding to the ATP-binding pocket of various kinases.
dot
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Coupling of 2,4-Dichloro-5-thiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 2,4-dichloro-5-thiazolecarboxylic acid, a crucial step in the synthesis of various biologically active compounds. The electron-deficient nature of the thiazole ring and the presence of two chloro substituents can present challenges for standard amide bond formation. Therefore, careful selection of coupling reagents and optimization of reaction conditions are critical for achieving high yields and purity.
General Considerations
This compound is an electron-deficient carboxylic acid. This property can affect the reactivity of the carboxyl group. Standard amide coupling protocols may require optimization to overcome the reduced nucleophilicity of the corresponding activated ester. The choice of coupling reagent, base, solvent, and temperature can significantly impact the reaction outcome.
Recommended Amide Coupling Protocols
Several standard coupling protocols can be adapted for this compound. Below are three commonly employed methods with detailed experimental procedures and expected outcomes based on reactions with similar substrates.
Protocol 1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly effective for difficult couplings, including those involving electron-deficient carboxylic acids.[1][2][3]
Experimental Protocol:
-
To a solution of this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add HATU (1.1 equiv) and a hindered base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equiv).[4][5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For sterically hindered or less reactive amines, heating the reaction to 60 °C may be beneficial.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Workflow for HATU-Mediated Coupling
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[2][7] HOBt helps to suppress side reactions and minimize racemization in chiral substrates.[7]
Experimental Protocol:
-
Dissolve this compound (1.0 equiv) in a suitable aprotic solvent such as DMF or dichloromethane (DCM) (0.5 M).
-
Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution.[8]
-
Stir the mixture at room temperature for 15-60 minutes to form the HOBt-activated ester.
-
Add the amine (1.0-1.2 equiv) followed by a base such as DIPEA or TEA (2.0-3.0 equiv).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
For work-up, if using DMF, dilute with ethyl acetate and wash with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine. If using DCM, wash with 1 N HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Workflow for EDC/HOBt-Mediated Coupling
Caption: Workflow for EDC/HOBt-mediated amide coupling.
Protocol 3: Thionyl Chloride-Mediated Amide Coupling
Activation of the carboxylic acid via conversion to the acyl chloride using thionyl chloride (SOCl₂) is a robust and traditional method.[5][9] This protocol is particularly useful for large-scale synthesis due to the low cost of the reagent. Caution should be exercised as thionyl chloride is corrosive and moisture-sensitive, and the reaction generates HCl gas.
Experimental Protocol:
-
In a fume hood, add this compound (1.0 equiv) to a flask equipped with a reflux condenser and a gas outlet connected to a trap.
-
Add thionyl chloride (2.0-5.0 equiv), either neat or in a solvent like toluene or DCM. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux for 1-3 hours, monitoring the conversion to the acyl chloride (e.g., by quenching a small aliquot with methanol and analyzing by LC-MS).
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.
-
In a separate flask, dissolve the amine (1.0 equiv) and a base (e.g., triethylamine or pyridine, 2.0-3.0 equiv) in the same solvent.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Quench the reaction with water and separate the organic layer. Wash with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude amide, which can be purified by recrystallization or column chromatography.
Workflow for Thionyl Chloride-Mediated Coupling
Caption: Workflow for thionyl chloride-mediated amide coupling.
Data Summary
The following table summarizes typical reaction conditions and reported yields for amide coupling reactions of various carboxylic acids with different amines using the described protocols. While specific yields for this compound are not extensively reported, these values provide a general expectation.
| Coupling Protocol | Carboxylic Acid (Equiv) | Amine (Equiv) | Reagents (Equiv) | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| HATU | 1.0 | 1.1 | HATU (1.1) | DIPEA (2.0) | DMF | RT - 60 | 2 - 16 | 70 - 95 |
| EDC/HOBt | 1.0 | 1.1 | EDC·HCl (1.2), HOBt (1.2) | DIPEA (2.0) | DMF/DCM | RT | 12 - 24 | 60 - 90 |
| SOCl₂ | 1.0 | 1.0 | SOCl₂ (2.0-5.0) | TEA (2.0) | DCM/Toluene | Reflux then RT | 1 - 4 | 75 - 98 |
Yields are representative and can vary significantly based on the specific amine and reaction scale.
General Mechanism of Amide Bond Formation
The formation of an amide bond proceeds through a two-step mechanism: activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.[7]
General Amide Coupling Mechanism
Caption: General mechanism of amide bond formation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Coupling reagents such as HATU and EDC can be sensitizers. Avoid inhalation and skin contact.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Bases like DIPEA and TEA are flammable and corrosive.
By following these detailed protocols and considering the specific nature of this compound, researchers can effectively synthesize a wide range of amide derivatives for applications in drug discovery and development.
References
- 1. d-nb.info [d-nb.info]
- 2. peptide.com [peptide.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Amide Synthesis [fishersci.dk]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 2,4-Dichloro-5-thiazolecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Several clinically approved drugs contain the thiazole moiety, highlighting its importance in drug design.[1] Specifically, functionalized thiazoles serve as versatile building blocks for creating novel therapeutic agents. 2,4-Dichloro-5-thiazolecarboxylic acid and its derivatives, such as 2,4-Dichloro-5-thiazolecarboxaldehyde, are valuable intermediates for synthesizing libraries of compounds to be screened for anticancer activity.[3][4] The two chlorine atoms on the thiazole ring provide reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).[5]
This document provides detailed protocols for synthesizing potential anticancer agents starting from the 2,4-dichloro-5-thiazole scaffold, presents quantitative data on their biological activity, and illustrates key experimental workflows and biological pathways.
General Synthetic Workflow
The 2,4-dichloro-5-thiazole scaffold can be elaborated into diverse chemical libraries through several synthetic routes. The carboxylic acid or aldehyde functional group at the C5 position is key for derivatization. Common strategies include amide bond formation from the carboxylic acid or condensation reactions using the aldehyde.
Figure 1: General workflow for synthesizing anticancer agents.
Application 1: Synthesis of Thiazole-5-Carboxamide Derivatives
One effective strategy involves converting the carboxylic acid group into a series of amides. This approach allows for the introduction of diverse substituents to probe the chemical space for improved potency and selectivity.
Experimental Protocol: General Procedure for Thiazole-5-Carboxamide Synthesis
This protocol is adapted from the synthesis of similar thiazole-5-carboxamide derivatives.[6]
-
Activation of Carboxylic Acid:
-
To a suspension of this compound (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂) is added oxalyl chloride (3.0 eq).
-
A catalytic amount of N,N-dimethylformamide (DMF) is added (2-3 drops).
-
The mixture is stirred at room temperature for 12 hours or until the reaction is complete (monitored by TLC).
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2,4-dichloro-5-thiazolecarbonyl chloride.
-
-
Amide Coupling:
-
The crude acid chloride is dissolved in an appropriate solvent (e.g., CH₂Cl₂).
-
The solution is cooled in an ice bath.
-
A solution of the desired substituted amine (1.0 eq) and a base such as N,N-diisopropylethylamine (1.0 eq) in the same solvent is added dropwise.[7]
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Upon completion, the reaction mixture is diluted with solvent and washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final thiazole-5-carboxamide derivative.[7]
-
Anticancer Activity Data
The following table summarizes the inhibitory activity of representative thiazole-carboxamide derivatives against various human cancer cell lines.
| Compound ID | Structure (General) | Test Cell Line | IC₅₀ (µM) or % Inhibition | Reference |
| 8c | 2-(2-chlorophenyl)-N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549 (Lung) | 48% inhibition @ 5 µg/mL | [6] |
| 8f | 2-(2-chlorophenyl)-N-(2,4,6-trichlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549 (Lung) | 40% inhibition @ 5 µg/mL | [6] |
| 7f | N-(4-cyanophenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | HCT-8 (Intestine) | 40% inhibition @ 5 µg/mL | [6] |
| 4c | 2-[2-(4-Hydroxy-3-phenylaminomethyl-benzylidene)-hydrazinyl]-thiazole-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |
| 4c | 2-[2-(4-Hydroxy-3-phenylaminomethyl-benzylidene)-hydrazinyl]-thiazole-4(5H)-one | HepG2 (Liver) | 7.26 ± 0.44 | [8] |
Application 2: Synthesis of Thiazole-Chalcone Hybrids
Chalcones are well-known pharmacophores with significant anticancer activity. Hybrid molecules combining the thiazole and chalcone scaffolds can be synthesized from 2,4-dichloro-5-thiazolecarboxaldehyde via Claisen-Schmidt condensation.[4]
Experimental Protocol: General Procedure for Thiazole-Chalcone Synthesis
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2,4-dichloro-5-thiazolecarboxaldehyde (1.0 eq) and an appropriately substituted acetophenone (1.0 eq) in a solvent such as ethanol.
-
Cool the mixture in an ice bath.
-
-
Condensation Reaction:
-
Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for several hours until a precipitate forms.
-
The progress of the reaction is monitored by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid thoroughly with water and then with a cold solvent (e.g., ethanol) to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent to yield the pure thiazole-chalcone hybrid.
-
Antiproliferative Activity Data
A study on thiazole-chalcone hybrids derived from 2,4-dichloro-5-thiazolecarboxaldehyde revealed their potential as antiproliferative agents.[4] Quantitative data from this specific study is presented in graphical form in the reference; for illustrative purposes, a table with representative data on similar compounds is included below.
| Compound ID | Structure (General) | Test Cell Line | IC₅₀ (µM) | Reference |
| 5b | Thiazole-naphthalene derivative | MCF-7 (Breast) | 0.48 ± 0.03 | [1][9] |
| 5b | Thiazole-naphthalene derivative | A549 (Lung) | 0.97 ± 0.13 | [1][9] |
| 4f | Thiazol-5(4H)-one derivative | HCT-116 (Colon) | 5.67 | [10] |
| 5a | Thiazol-5(4H)-one derivative | HepG-2 (Liver) | 3.34 | [10] |
Mechanism of Action: Inhibition of Tubulin Polymerization
Many thiazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics.[1][9] They can bind to the colchicine binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[9][10]
Figure 2: Inhibition of tubulin polymerization by thiazole agents.
Conclusion: this compound and its aldehyde analogue are highly effective scaffolds for the synthesis of novel anticancer agents. The protocols outlined for the creation of thiazole-5-carboxamides and thiazole-chalcones demonstrate straightforward and versatile chemical methodologies. The biological data indicate that derivatives of this scaffold exhibit potent cytotoxic activity against a range of human cancer cell lines, often by disrupting critical cellular processes such as microtubule formation. These findings underscore the potential of this chemical class for further development in oncology drug discovery programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,4-Dichloro-5-thiazolecarboxylic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-thiazolecarboxylic acid and its derivatives are versatile building blocks in the synthesis of a variety of agrochemicals, particularly herbicides and fungicides. The thiazole ring system is a key pharmacophore in many biologically active molecules due to its ability to interact with various biological targets. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of agrochemicals, with a focus on thiazolyloxyacetamide herbicides.
Application in Herbicide Synthesis: Thiazolyloxyacetamides
This compound can be converted into key intermediates for the synthesis of thiazolyloxyacetamide herbicides. A common synthetic strategy involves the conversion of the carboxylic acid to the corresponding aldehyde, then to a nitrile, which serves as a crucial precursor for the final herbicide structure. These herbicides are effective against a range of weeds in various crops.
Synthetic Workflow Overview
The overall synthetic strategy from 2,4-thiazolidinedione (a precursor to this compound derivatives) to thiazolyloxyacetamide herbicides is outlined below.
Caption: Synthetic pathway from 2,4-thiazolidinedione to thiazolyloxyacetamide herbicides.
Experimental Protocols
1. Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde
This protocol describes the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde from 2,4-thiazolidinedione.[1][2][3]
-
Materials: 2,4-thiazolidinedione, Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF), Dichloromethane, Water, Sodium bicarbonate.
-
Procedure:
-
In a reaction vessel, suspend 2,4-thiazolidinedione (1.0 mol) in phosphorus oxychloride (5.0 mol).
-
Cool the mixture to 0-10 °C.
-
Slowly add N,N-dimethylformamide (1.1 mol) dropwise while maintaining the temperature below 20 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture and carefully pour it into ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 500 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Table 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde - Quantitative Data
| Parameter | Value | Reference |
| Yield | 50-60% | [2] |
| Purity | >95% (by GC) | [2] |
| Melting Point | 48-49 °C (recrystallized from petroleum ether) | [1] |
2. Synthesis of 2,4-Dichloro-5-cyanothiazole
This protocol details the conversion of 2,4-dichloro-5-thiazolecarboxaldehyde to 2,4-dichloro-5-cyanothiazole via an oxime intermediate.[1][4]
-
Step 2a: Formation of 2,4-Dichloro-5-thiazolecarboxaldehyde Oxime
-
Materials: 2,4-Dichloro-5-thiazolecarboxaldehyde, Hydroxylamine hydrochloride, Sodium bicarbonate, Ethanol, Water.
-
Procedure:
-
Dissolve sodium bicarbonate (1.1 mol) in water.
-
Add hydroxylamine hydrochloride (1.1 mol) in portions to the sodium bicarbonate solution.
-
Add a solution of 2,4-dichloro-5-thiazolecarboxaldehyde (1.0 mol) in ethanol to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour. A precipitate will form.
-
Filter the solid, wash with water, and dry to obtain the oxime.[1]
-
-
-
Step 2b: Dehydration to 2,4-Dichloro-5-cyanothiazole
-
Materials: 2,4-Dichloro-5-thiazolecarboxaldehyde oxime, Acetic anhydride.
-
Procedure:
-
Suspend the crude oxime (1.0 mol) in acetic anhydride (5.0 mol).
-
Heat the mixture to reflux (approximately 137 °C) for 4 hours.[4]
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.[4]
-
-
Table 2: Synthesis of 2,4-Dichloro-5-cyanothiazole - Quantitative Data
| Parameter | Value | Reference |
| Oxime Formation | ||
| Yield | ~99% | [1] |
| Melting Point | ~160 °C | [1] |
| Nitrile Formation | ||
| Yield | ~76% | [4] |
| Boiling Point | 112 °C / 20 mbar | [4] |
| Melting Point | 34-35 °C | [4] |
Application in Fungicide Synthesis: Thifluzamide
While not a direct application of this compound, the synthesis of the fungicide thifluzamide is a prominent example of the use of a thiazole carboxylic acid derivative in agrochemicals. Thifluzamide is a thiazole carboxanilide fungicide effective against a range of fungal pathogens.[3][5] Its mode of action involves the inhibition of succinate dehydrogenase in the fungal respiratory chain.[5]
Mode of Action: Succinate Dehydrogenase Inhibition
The fungicidal activity of thifluzamide and related compounds stems from their ability to inhibit succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts cellular respiration and energy production, leading to fungal cell death.
Caption: Mechanism of action of Thifluzamide as a succinate dehydrogenase inhibitor.
Synthetic Protocol for Thifluzamide
The following is a general protocol for the synthesis of thifluzamide from 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. This highlights the general chemical transformations involved in the synthesis of such fungicides.
-
Step 1: Acyl Chloride Formation
-
Materials: 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, Thionyl chloride or triphosgene, Toluene, Pyridine or DMF (catalyst).
-
Procedure:
-
Dissolve 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in toluene.
-
Add thionyl chloride or triphosgene.
-
Add a catalytic amount of pyridine or DMF.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).
-
Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acyl chloride.
-
-
-
Step 2: Amidation
-
Materials: 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride, 2,6-dibromo-4-(trifluoromethoxy)aniline, Acetonitrile or Toluene.
-
Procedure:
-
Dissolve the crude acyl chloride in acetonitrile or toluene.
-
Add 2,6-dibromo-4-(trifluoromethoxy)aniline to the solution.
-
Heat the reaction mixture to reflux for several hours.[6]
-
Cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate/water.[6]
-
-
Table 3: Synthesis of Thifluzamide - General Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C13H6Br2F6N2O2S | [3] |
| Molecular Weight | 528.06 g/mol | [3] |
| Purity (typical) | >95% | |
| Yield (typical) | Varies with specific conditions |
Conclusion
This compound and its derivatives are valuable precursors in the synthesis of important agrochemicals. The protocols and data presented here demonstrate the synthetic routes to thiazolyloxyacetamide herbicides and provide insight into the synthesis of thiazole carboxanilide fungicides like thifluzamide. Further research into the structure-activity relationships of these compounds can lead to the development of new and more effective crop protection agents.
References
- 1. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 2. EP0115811A2 - 2,4-Dichlor-5-thiazolecarboxaldehyd and a process for its preparation - Google Patents [patents.google.com]
- 3. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Purity of 2,4-Dichloro-5-thiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative determination of the purity of 2,4-Dichloro-5-thiazolecarboxylic acid. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Non-Aqueous Titration. These methods are essential for quality control, stability testing, and regulatory submissions in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds, making it ideal for this compound.[1] This method separates the main compound from its potential impurities, allowing for accurate quantification.
Experimental Protocol
Objective: To determine the purity of this compound and quantify any related impurities using a stability-indicating RP-HPLC method.[2]
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[2]
Chromatographic Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Phosphoric acid in Water[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | 70% A to 30% A over 20 min, then hold at 30% A for 5 min[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 254 nm[3] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30 °C[2] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).[2]
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.[2]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[4]
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Quantitative Data Summary (Typical Values)
The following table summarizes typical performance characteristics for an HPLC purity method. These values should be experimentally verified during method validation.[5]
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.01 - 0.05% | The lowest concentration of the analyte that can be reliably distinguished from background noise.[6] |
| Limit of Quantitation (LOQ) | 0.03 - 0.15% | The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.[6] |
| Linearity (r²) | > 0.999 | The ability of the method to produce results that are directly proportional to the concentration of the analyte.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | The closeness of the test results obtained by the method to the true value.[5] |
| Precision (% RSD) | < 2.0% | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is required to increase its volatility.
Experimental Protocol
Objective: To identify and quantify volatile impurities and confirm the identity of the main component through mass spectrometry.
Instrumentation: A standard GC-MS system.
GC-MS Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at 1.0 mL/min[7] |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 40 - 450 amu |
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane).[8]
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes to form the volatile silyl ester derivative.
-
Cool to room temperature before injection.
Quantitative Data Summary (Typical Values)
The following table presents typical performance characteristics for a GC-MS method for impurity profiling.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.02 - 0.27 ng/mL[9] |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 ng/mL |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 80.0 - 120.0%[9] |
| Precision (% RSD) | < 15.0%[9] |
Non-Aqueous Potentiometric Titration
This method is suitable for determining the overall assay (purity) of this compound, which is an acidic substance. The titration is performed in a non-aqueous solvent to enhance the acidic properties of the analyte.[10]
Experimental Protocol
Objective: To determine the total acidic content of the this compound sample.
Instrumentation: An automatic potentiometric titrator with a suitable electrode (e.g., glass-calomel).
Reagents:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.[11]
-
Solvent: Glacial acetic acid.[11]
-
Standard: Potassium hydrogen phthalate (KHP), primary standard grade.
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh about 350 mg of dried KHP into a titration vessel.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the 0.1 N perchloric acid solution potentiometrically.
-
Perform a blank determination and make necessary corrections.[12]
Sample Analysis:
-
Accurately weigh approximately 200 mg of the this compound sample into a titration vessel.
-
Dissolve in 50 mL of glacial acetic acid.
-
Titrate with the standardized 0.1 N perchloric acid potentiometrically.
-
The endpoint is determined by the point of maximum inflection on the titration curve.
Calculation: The purity is calculated based on the volume of titrant consumed, the normality of the titrant, and the weight of the sample.
References
- 1. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. longdom.org [longdom.org]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmrecord.com [pharmrecord.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dichloro-5-thiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 2,4-dichloro-5-thiazolecarboxylic acid, a key intermediate in the production of various pharmaceuticals, including the antiviral agent nirmatrelvir. The synthesis is a two-step process commencing with the formation of 2,4-dichloro-5-thiazolecarboxaldehyde from 2,4-thiazolidinedione, followed by its oxidation to the target carboxylic acid. This guide includes comprehensive methodologies, tabulated quantitative data for easy reference, and graphical representations of the synthesis pathway and workflow to ensure clarity and reproducibility in a research and development or manufacturing setting.
Introduction
This compound is a crucial building block in organic synthesis, particularly for the development of therapeutic agents.[1] Its structural features make it a valuable precursor for creating complex molecules with desired biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1] The growing demand for pharmaceuticals derived from this intermediate necessitates robust and scalable synthetic methods. This document outlines a reliable two-step synthesis suitable for large-scale production.
Synthesis Pathway
The overall synthetic route involves two primary transformations:
-
Vilsmeier-Haack type reaction: 2,4-Thiazolidinedione is converted to 2,4-dichloro-5-thiazolecarboxaldehyde using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Oxidation: The resulting aldehyde is then oxidized to this compound.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde
This procedure details the formation of the aldehyde intermediate from 2,4-thiazolidinedione.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 2,4-Thiazolidinedione | 117.15 |
| Phosphorus oxychloride (POCl₃) | 153.33 |
| N,N-Dimethylformamide (DMF) | 73.09 |
| Dichloromethane (CH₂Cl₂) | 84.93 |
| Saturated Sodium Bicarbonate Solution | - |
| Anhydrous Sodium Sulfate | 142.04 |
| Ice | - |
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, dropping funnel, and thermometer, suspend 2,4-thiazolidinedione (e.g., 0.4 mol) in phosphorus oxychloride (e.g., 2.4 mol).[2]
-
Cool the suspension to 10-20°C.[2]
-
Slowly add N,N-dimethylformamide (e.g., 0.44 mol) dropwise over approximately 15 minutes, maintaining the temperature between 10°C and 20°C.[2]
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.[2]
-
Gradually heat the reaction mixture to 80-90°C and stir for an additional hour.[2]
-
Increase the temperature to reflux (approximately 115°C) and continue stirring for about 4 hours, or until the evolution of HCl gas ceases.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
After completion, cool the reaction mixture and carefully pour it into a vessel containing crushed ice.[2]
-
Extract the aqueous mixture with dichloromethane (3 x volume).[3]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
The crude product can be purified by silica gel column chromatography or recrystallization from petroleum ether.[2][3]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Molar Ratio (Thiazolidinedione:POCl₃:DMF) | ~1 : 6 : 1.1 | [2] |
| Reaction Temperature | 10°C to 115°C | [2] |
| Reaction Time | ~6 hours | [2] |
| Reported Yield | 54-59% | [2] |
Step 2: Synthesis of this compound
This protocol describes the oxidation of the aldehyde intermediate to the final carboxylic acid product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 2,4-Dichloro-5-thiazolecarboxaldehyde | 182.03 |
| Sodium Chlorite (NaClO₂) | 90.44 |
| Sulfamic Acid | 97.09 |
| Tetrahydrofuran (THF) | 72.11 |
| Water | 18.02 |
| Ethyl Acetate | 88.11 |
Procedure:
-
In a reaction vessel, dissolve 2,4-dichloro-5-thiazolecarboxaldehyde (e.g., 2.74 mmol) in a mixture of tetrahydrofuran (18 ml) and water (12 ml).[1]
-
To this solution, add sulfamic acid (3.56 mmol).[1]
-
In a separate container, prepare a solution of sodium chlorite (3.56 mmol) in water (2 ml).[1]
-
Add the sodium chlorite solution to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
Monitor the reaction for completion by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with deionized water.[1]
-
Separate the organic phase and concentrate it under reduced pressure to yield the product as a solid.[1]
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Molar Ratio (Aldehyde:NaClO₂:Sulfamic Acid) | 1 : 1.3 : 1.3 | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 2 hours | [1] |
| Reported Yield | 88% | [1] |
Workflow and Logic Diagram
References
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2,4-Dichloro-5-thiazolecarboxylic Acid
Introduction
2,4-Dichloro-5-thiazolecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The carboxylic acid group serves as a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives, such as esters and amides, to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. Derivatization can modulate polarity, solubility, and bioavailability, and introduce functionalities for further conjugation or to interact with biological targets. These modifications are crucial for the development of novel therapeutic agents. This document provides detailed protocols for the common derivatization strategies of the carboxylic acid moiety of this compound, including conversion to the acid chloride, esterification, and amidation.
Conversion to 2,4-Dichloro-5-thiazolecarbonyl chloride
The conversion of the carboxylic acid to its corresponding acyl chloride is a key step in preparing various derivatives, as acyl chlorides are highly reactive intermediates.[1] Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2]
Experimental Protocols
**Protocol 1.1: Using Thionyl Chloride (SOCl₂) **
-
To a round-bottom flask containing this compound (1.0 eq), add thionyl chloride (5.0-10.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
The reaction mixture is then heated to reflux for 2-4 hours.[3] The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, excess thionyl chloride is removed under reduced pressure to yield the crude 2,4-dichloro-5-thiazolecarbonyl chloride, which can often be used in the next step without further purification.[3]
**Protocol 1.2: Using Oxalyl Chloride ((COCl)₂) **
-
Dissolve this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.5-2.0 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[2]
-
The solvent and excess reagent are removed under reduced pressure to give the crude acyl chloride.
Data Presentation
| Reagent | Stoichiometry (Reagent:Acid) | Solvent | Temperature | Typical Reaction Time | Byproducts |
| Thionyl Chloride (SOCl₂) | 5.0 - 10.0 eq | Neat or DCM | Reflux | 2 - 4 hours | SO₂, HCl[1] |
| Oxalyl Chloride ((COCl)₂) | 1.5 - 2.0 eq | DCM, Toluene | 0 °C to RT | 1 - 3 hours | CO, CO₂, HCl |
Visualization
Caption: Conversion of the carboxylic acid to the acid chloride.
Esterification of this compound
Esterification is a common method to modify carboxylic acids, leading to derivatives with altered physicochemical properties.[4] Common methods include Fischer esterification and coupling agent-mediated esterification.[5]
Experimental Protocols
Protocol 2.1: Fischer-Speier Esterification (Acid-Catalyzed)
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.[4]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas.[4]
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).[6]
-
After cooling, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the ester. Further purification can be achieved by column chromatography.
Protocol 2.2: Using a Coupling Agent (DCC/DMAP)
-
Dissolve this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired ester.
Data Presentation
| Method | Reagents | Solvent | Temperature | Typical Reaction Time |
| Fischer-Speier | Alcohol, cat. H₂SO₄ or HCl | Alcohol | Reflux | Several hours |
| Coupling Agent | Alcohol, DCC, cat. DMAP | DCM, THF | 0 °C to RT | 12 - 24 hours |
Visualization
Caption: Esterification of this compound.
Amidation of this compound
Amide bond formation is a fundamental transformation in organic synthesis, particularly in the preparation of bioactive molecules.[7] Amides can be synthesized from the corresponding carboxylic acid via activation with a coupling agent or through the more reactive acid chloride intermediate.
Experimental Protocols
Protocol 3.1: Via the Acid Chloride
-
Prepare 2,4-dichloro-5-thiazolecarbonyl chloride as described in Section 1.
-
Dissolve the crude acid chloride in a dry aprotic solvent such as DCM or THF.
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same solvent.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to give the pure amide.
Protocol 3.2: Using a Coupling Agent (e.g., HATU)
-
To a solution of this compound (1.0 eq) in a dry polar aprotic solvent like DMF or acetonitrile, add the desired amine (1.1 eq) and a base such as DIPEA (2.0-3.0 eq).[8]
-
Add the coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the excess reagents and byproducts.
-
The organic layer is dried, concentrated, and the resulting amide is purified by chromatography.
Data Presentation
| Method | Reagents | Solvent | Temperature | Typical Reaction Time |
| Via Acid Chloride | Amine, Base (TEA, DIPEA) | DCM, THF | 0 °C to RT | 1 - 4 hours |
| Coupling Agent | Amine, Coupling Reagent (e.g., HATU), Base (DIPEA) | DMF, MeCN | Room Temp. | 2 - 12 hours |
Visualization
Caption: Amidation of this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for the derivatization of this compound.
Caption: A general workflow for the derivatization process.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 8. Amide Synthesis [fishersci.co.uk]
Application Notes and Protocols for the Use of 2,4-Dichloro-5-thiazolecarboxylic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-dichloro-5-thiazolecarboxylic acid as a versatile building block in solid-phase synthesis. This scaffold is particularly valuable for the generation of diverse combinatorial libraries of 2,4,5-trisubstituted thiazoles, a class of compounds with significant potential in medicinal chemistry and drug discovery. The dichloro-functionality allows for sequential and site-selective diversification, enabling the rapid creation of numerous analogues for structure-activity relationship (SAR) studies.
Application Notes
This compound serves as a robust starting material for the solid-phase synthesis of complex heterocyclic molecules. The carboxylic acid at the 5-position provides a convenient handle for immobilization onto various solid supports, such as Wang or 2-Chlorotrityl chloride resins. Once anchored, the two chlorine atoms at the 2- and 4-positions can be selectively displaced by a wide range of nucleophiles. This sequential nucleophilic aromatic substitution (SNAr) allows for the introduction of two independent points of diversity into the thiazole core.
The differential reactivity of the chloro-substituents, often influenced by reaction conditions, can be exploited to achieve regioselective functionalization. This strategic approach facilitates the systematic exploration of the chemical space around the thiazole scaffold, which is a privileged structure in many biologically active compounds. The solid-phase methodology offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification through washing steps.
Quantitative Data Summary
While specific yield and purity data for a wide range of derivatives synthesized from this compound on a solid support are not extensively published, the following table illustrates the expected outcomes based on typical solid-phase synthesis protocols for related heterocyclic systems. The yields are generally moderate to good, and the purities are typically high after cleavage and purification.
| Step | Transformation | Reagent/s | Typical Yield (%) | Typical Purity (%) |
| 1 | Immobilization on Wang Resin | DIC, HOBt, DMAP | 85-95 (Loading) | N/A |
| 2a | Substitution at C4 | Various Amines (R¹-NH₂) | 60-85 | >90 |
| 2b | Substitution at C2 | Various Amines (R²-NH₂) | 50-80 | >90 |
| 3 | Cleavage from Resin | TFA Cocktail | 70-90 | >95 (after HPLC) |
Experimental Protocols
Protocol 1: Immobilization of this compound on Wang Resin
This protocol describes the esterification of this compound to a hydroxymethyl-functionalized resin (Wang resin).
Materials:
-
Wang resin (100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (4 eq., 4.0 mmol), HOBt (4 eq., 4.0 mmol) in DMF (15 mL).
-
Add DIC (4 eq., 4.0 mmol) to the solution from step 3 and stir for 10 minutes at room temperature for pre-activation.
-
Add the activated acid solution to the swollen resin.
-
Add DMAP (0.1 eq., 0.1 mmol) to the reaction vessel.
-
Agitate the mixture at room temperature for 12-16 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM (10 mL) for 1 hour.
-
Wash the resin as in step 8.
-
Dry the resin under vacuum to a constant weight. The loading can be determined by gravimetric analysis or by cleaving a small amount of resin and analyzing the cleaved product.
Protocol 2: On-Resin Diversification via Sequential Nucleophilic Substitution
This protocol outlines a general procedure for the sequential substitution of the chlorine atoms on the immobilized thiazole scaffold. The reactivity of the C4-Cl is generally higher towards nucleophiles than the C2-Cl, allowing for selective functionalization.
Materials:
-
Immobilized this compound resin
-
Primary or secondary amines (R¹-NH₂ and R²-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
DMF
-
DCM
Procedure for Substitution at C4:
-
Swell the resin (0.2 mmol) in NMP (5 mL) for 30 minutes.
-
Add the first amine (R¹-NH₂, 5 eq., 1.0 mmol) and DIPEA (5 eq., 1.0 mmol) to the resin suspension.
-
Heat the reaction mixture at 60-80°C for 4-6 hours.
-
Monitor the reaction progress using a test cleavage and LC-MS analysis.
-
Once the reaction is complete, drain the solution and wash the resin with NMP (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
Procedure for Substitution at C2:
-
Swell the resulting resin from the previous step in NMP or DMSO (5 mL).
-
Add the second amine (R²-NH₂, 10 eq., 2.0 mmol) and DIPEA (10 eq., 2.0 mmol).
-
Heat the reaction mixture at a higher temperature, typically 100-120°C, for 12-24 hours.
-
Monitor the reaction progress.
-
Upon completion, drain the reaction mixture and wash the resin thoroughly as described above.
-
Dry the resin under vacuum.
Protocol 3: Cleavage of the Final Product from the Solid Support
This protocol describes the final cleavage of the trisubstituted thiazole derivative from the Wang resin.
Materials:
-
Diversified thiazole-bound resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Place the dry, final resin (approx. 100 mg) in a reaction vessel.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (2 mL) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional portion of the cleavage cocktail (1 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen to reduce the volume.
-
Precipitate the crude product by adding cold diethyl ether (10 mL).
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether (2 x 5 mL).
-
Dry the crude product under vacuum.
-
Purify the final compound by reverse-phase HPLC.
Visualizations
Caption: Workflow for Solid-Phase Synthesis of Trisubstituted Thiazoles.
Troubleshooting & Optimization
overcoming steric hindrance in amide coupling with 2,4-Dichloro-5-thiazolecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with amide coupling reactions involving the sterically hindered and electron-deficient 2,4-dichloro-5-thiazolecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is amide coupling with this compound challenging?
A1: The primary difficulties arise from a combination of steric and electronic factors:
-
Steric Hindrance: The presence of two chlorine atoms flanking the carboxylic acid group creates significant steric bulk, hindering the approach of the amine nucleophile to the activated carboxylic acid intermediate.
-
Electron-Deficient Ring System: The thiazole ring and the two chlorine atoms are electron-withdrawing, which reduces the reactivity of the carboxylic acid towards activation. This can lead to sluggish or incomplete reactions.
Q2: My standard amide coupling protocol (e.g., EDC/HOBt) is resulting in low or no yield. What are the likely causes?
A2: Low yields with standard coupling reagents are common for this substrate. Potential causes include:
-
Incomplete Carboxylic Acid Activation: Standard reagents may not be potent enough to efficiently activate the electron-deficient carboxylic acid.
-
Slow Aminolysis: Even if the carboxylic acid is activated, the steric hindrance can make the subsequent nucleophilic attack by the amine very slow, allowing for the decomposition of the activated intermediate.
-
Amine Basicity: If a weakly basic amine is used, it may not be sufficiently nucleophilic to attack the sterically hindered activated ester.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered and electron-deficient carboxylic acids, more powerful coupling reagents are generally required. Consider the following classes:
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are often more effective than carbodiimides for difficult couplings due to the formation of highly reactive activated esters.[1]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very powerful and can be particularly useful in minimizing side reactions.
-
Acyl Fluoride Formation: In-situ generation of the acyl fluoride using reagents like TFFH or BTFFH can be a highly effective strategy for extremely hindered couplings. Acyl fluorides are among the most reactive carboxylic acid derivatives.[2][3][4]
Q4: How can I optimize the reaction conditions to improve the yield?
A4: Besides choosing a more potent coupling reagent, optimizing the following conditions can significantly impact the outcome:
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices. In some cases, less polar solvents like DCM can also be effective.
-
Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is typically preferred to minimize side reactions.
-
Reaction Time: Due to the slow reaction kinetics, extended reaction times (24-48 hours) may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient carboxylic acid activation. | Switch to a more potent coupling reagent such as HATU, PyBOP, or COMU. Consider forming the acyl fluoride in situ. |
| Steric hindrance preventing amine attack. | Increase the reaction temperature. Use a less sterically hindered amine if possible. | |
| Low nucleophilicity of the amine. | If using an aniline, consider using a stronger base to deprotonate it, increasing its nucleophilicity. | |
| Significant Side Product Formation | Decomposition of the activated intermediate. | Ensure anhydrous conditions. Minimize the time between carboxylic acid activation and amine addition. |
| Racemization (if the amine is chiral). | Add a racemization suppressant like HOBt or Oxyma. Phosphonium-based reagents like PyBOP are often associated with lower racemization. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
| Reagent degradation. | Use fresh, high-quality reagents and anhydrous solvents. |
Data Presentation
| Coupling Reagent | Relative Reactivity | Advantages | Disadvantages |
| EDC/HOBt | Moderate | Cost-effective, water-soluble byproducts. | Often insufficient for highly hindered substrates. |
| HATU | High | Very efficient for difficult couplings, fast reaction times. | Can cause side reactions with the amine. |
| PyBOP | High | Excellent for hindered couplings, lower risk of racemization. | Byproducts can sometimes be difficult to remove. |
| COMU | Very High | High reactivity, often superior to HATU, safer byproducts. | Higher cost. |
| Acyl Fluoride (in situ) | Very High | Excellent for extremely hindered substrates. | Reagents can be moisture-sensitive. |
Experimental Protocols
Protocol 1: Amide Coupling of a Substituted Thiazole Carboxylic Acid using EDC/DMAP/HOBt
This protocol is adapted from a reported procedure for the amide coupling of a 2,5-dimethylthiazole-4-carboxylic acid with an electron-deficient aniline and can serve as a starting point for the optimization of the reaction with this compound.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.0 equiv)
-
1-Hydroxybenzotriazole (HOBt) (0.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile (CH3CN)
Procedure:
-
To a stirred solution of the amine (1.2 equiv) in anhydrous acetonitrile, add this compound (1.0 equiv).
-
Add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv) to the mixture.
-
Add DIPEA (if the amine is used as a salt).
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Experimental Workflow for Amide Coupling
Caption: A generalized workflow for the amide coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield amide coupling reactions.
References
- 1. peptide.com [peptide.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 2,4-dichloro-5-thiazolecarboxamides
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-5-thiazolecarboxamides.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 2,4-dichloro-5-thiazolecarboxamides?
The synthesis typically involves the reaction of 2,4-dichloro-5-thiazolecarbonyl chloride with a primary or secondary amine in the presence of a base. The acid chloride is a highly reactive intermediate that is susceptible to hydrolysis and should be handled with care, preferably under anhydrous conditions.
Q2: What are the most critical parameters to control during the synthesis?
The most critical parameters include the exclusion of moisture to prevent hydrolysis of the starting acyl chloride, the choice of base, reaction temperature, and the purity of the starting materials. Moisture can lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired amide.
Q3: I am observing a low yield of my desired 2,4-dichloro-5-thiazolecarboxamide. What are the potential causes?
Low yields can be attributed to several factors:
-
Hydrolysis of the starting material: 2,4-dichloro-5-thiazolecarbonyl chloride is highly reactive and can hydrolyze to 2,4-dichloro-5-thiazolecarboxylic acid if moisture is present.
-
Sub-optimal base selection: The choice of base is crucial. While a base is necessary to neutralize the HCl generated during the reaction, some bases can lead to the formation of side products and decreased yields.[1]
-
Side reactions on the thiazole ring: The chloro-substituents on the thiazole ring are susceptible to nucleophilic substitution, which can lead to the formation of undesired byproducts.
-
Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction by thin-layer chromatography (TLC) or other analytical techniques is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired amide product. | Hydrolysis of 2,4-dichloro-5-thiazolecarbonyl chloride. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect base selection. | The use of bases such as pyridine, triethylamine, or inorganic bases like sodium carbonate has been reported to result in decreased yields.[1] Consider using a hindered base like N,N-diisopropylethylamine (DIPEA), which has been shown to provide acceptable yields.[1] | |
| Incomplete reaction. | Monitor the reaction progress using TLC. If the starting material is not fully consumed, consider increasing the reaction time or temperature. | |
| Presence of an unexpected peak in the NMR spectrum, suggesting an impurity. | Nucleophilic substitution on the thiazole ring. | The amine nucleophile may have displaced one of the chloro-substituents on the thiazole ring. This is more likely with less hindered amines and at higher temperatures. To minimize this, use the mildest possible reaction conditions and consider a more sterically hindered base. |
| Formation of a dimer or other byproducts. | In some related syntheses, the formation of dimers has been observed.[2] Purify the crude product using column chromatography to isolate the desired compound. | |
| Difficulty in purifying the product. | Co-elution of the product with byproducts. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or an alternative purification technique such as recrystallization. |
Experimental Protocols
General Protocol for the Synthesis of 2,4-dichloro-5-thiazolecarboxamides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2,4-dichloro-5-thiazolecarbonyl chloride
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Oven-dried glassware
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the primary or secondary amine and dissolve it in anhydrous DCM.
-
Add N,N-diisopropylethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4-dichloro-5-thiazolecarbonyl chloride in anhydrous DCM to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing Reaction Pathways and Workflows
Caption: General experimental workflow for the synthesis of 2,4-dichloro-5-thiazolecarboxamides.
Caption: Troubleshooting guide for low yield in 2,4-dichloro-5-thiazolecarboxamide synthesis.
References
purification strategies for 2,4-Dichloro-5-thiazolecarboxylic acid and its derivatives
Answering the technical questions of researchers, scientists, and drug development professionals, this technical support center provides detailed . Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found when synthesizing 2,4-Dichloro-5-thiazolecarboxylic acid and its derivatives?
A1: Impurities typically arise from incomplete reactions, side-products, or degradation. Common impurities may include:
-
Unreacted Starting Materials: For instance, when synthesizing the carboxylic acid via hydrolysis of its corresponding ester, the unhydrolyzed ester is a common impurity. This will appear as a less polar spot (higher Rf) on a TLC plate.[1]
-
Precursors: In the synthesis of derivatives like 2,4-dichloro-5-thiazolecarboxaldehyde, the starting material 2,4-thiazolidinedione may be present if the reaction does not go to completion.[2]
-
Side-Products: Depending on the synthetic route, side-products from competing reaction pathways can occur.[1]
-
Degradation Products: Thiazole rings are generally stable, but the functional groups attached can be sensitive to strong acidic or basic conditions, or excessive heat, potentially leading to decomposition.[3]
Q2: Which purification techniques are most effective for this compound and its derivatives?
A2: The choice of purification method depends on the specific compound's physical properties (e.g., solid vs. liquid, thermal stability) and the nature of the impurities. The most common and effective techniques are:
-
Recrystallization: Ideal for solid compounds to remove small amounts of impurities. Solvents like petroleum ether have been successfully used for derivatives.[4][5] For carboxylic acids, solvent systems like ethanol/water or ethyl acetate/hexane can be effective.[3]
-
Column Chromatography: A versatile technique for separating compounds with different polarities. Silica gel chromatography is frequently used. For example, 2,4-dichloro-5-thiazolecarboxaldehyde can be purified using a silica gel column with an eluent of 5% ethyl acetate in hexane.[2]
-
Distillation: Suitable for liquid derivatives that are thermally stable. Fractional distillation under vacuum is effective for separating compounds with close boiling points, such as 2,4-dichloro-5-thiazolecarbonitrile.[3][5]
Q3: How can I monitor the purity of my compound during and after purification?
A3: Several analytical methods can be used to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the separation during column chromatography.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.[6]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, such as 2,4-dichloro-5-thiazolecarboxaldehyde.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the structure of the desired product and detect the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can be coupled with LC (LC-MS) for highly sensitive impurity profiling.[7]
Troubleshooting Guides
Recrystallization Issues
Q: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities or too rapid cooling.
-
Possible Cause 1: Solution is supersaturated or cooling too quickly.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease saturation. Allow the flask to cool very slowly, perhaps by insulating it, to give the crystals time to form. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. If available, adding a seed crystal of the pure compound can also induce crystallization.[3]
-
-
Possible Cause 2: The chosen solvent is unsuitable.
-
Solution: The solvent may be too good, preventing the compound from precipitating, or too poor, causing it to crash out as an oil. Experiment with different solvent systems. Using a solvent pair, such as ethanol/water or ethyl acetate/hexane, can be effective. Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes cloudy. A few drops of the good solvent can be added to clarify the solution before slow cooling.[3]
-
Q: My recovery after recrystallization is very low. How can I improve the yield?
A: Low recovery is typically caused by the compound having significant solubility in the cold solvent or by using an excessive amount of solvent.
-
Possible Cause 1: Significant solubility in cold solvent.
-
Solution: Ensure the solution is cooled to a sufficiently low temperature to maximize crystal formation, for example, by using an ice bath.[3]
-
-
Possible Cause 2: Too much solvent was used.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After filtering the crystals, wash them with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[3]
-
Column Chromatography Issues
Q: I'm getting poor separation of my target compound from impurities on a silica gel column. How can I improve this?
A: Poor separation is most often due to an inappropriate solvent system (eluent).
-
Possible Cause 1: Eluent polarity is too high or too low.
-
Solution: Systematically vary the polarity of the eluent. Use TLC to test different solvent systems and ratios to find one that gives a good separation between your product and the impurities (ideally, a ΔRf of at least 0.2). For non-polar compounds like 2,4-dichloro-5-thiazolecarboxaldehyde, a low polarity system like 5% ethyl acetate in hexane is a good starting point.[2] For the more polar carboxylic acid, a higher proportion of a polar solvent like ethyl acetate will be necessary.
-
-
Possible Cause 2: Column was not packed properly.
-
Solution: An improperly packed column can lead to channeling and band broadening. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.
-
-
Possible Cause 3: Sample was loaded improperly.
-
Solution: Dissolve the crude sample in a minimal amount of the eluent and load it onto the column in a narrow band. If the sample is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel (dry loading), which is then carefully added to the top of the column.
-
Q: My compound appears to be decomposing on the silica gel column. What can I do?
A: Some compounds, particularly highly acidic or strained molecules, can degrade on silica gel, which is weakly acidic.
-
Possible Cause 1: Acidity of silica gel.
-
Solution: Deactivate the silica gel by adding a small amount of a base, like triethylamine (~0.1-1%), to the eluent system. This is particularly useful for purifying amine-containing derivatives. Alternatively, use a different stationary phase, such as neutral alumina.
-
-
Possible Cause 2: Extended time on the column.
-
Solution: Optimize the eluent system for a faster elution of your compound. Avoid letting the column run dry and do not leave the compound on the column for an extended period.
-
Data Presentation
Table 1: Purification Methods and Conditions for this compound Derivatives
| Compound Name | Purification Method | Solvent/Eluent System | Purity/Yield | Reference |
| 2,4-Dichloro-5-thiazolecarboxaldehyde | Column Chromatography | 5% Ethyl Acetate / Hexane | 33% Yield | [2] |
| 2,4-Dichloro-5-thiazolecarboxaldehyde | Recrystallization | Petroleum Ether | Pure by GC | [4] |
| 2,4-Dichloro-5-thiazolecarbonitrile | Fractional Distillation | N/A (at 112 °C / 20 mbar) | 75.7% Yield | [5] |
| 2,4-Dichloro-5-thiazolecarbonitrile | Recrystallization | Petroleum Ether | Colorless crystals | [5] |
| This compound | Extraction/Wash | Ethyl Acetate / Water | 88% Yield | [8] |
Experimental Protocols
Protocol 1: Purification of 2,4-Dichloro-5-thiazolecarboxaldehyde by Silica Gel Column Chromatography
This protocol is based on a reported synthesis and purification procedure.[2]
-
Prepare the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Prepare a slurry of silica gel in the initial eluent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing. Avoid introducing air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.
-
-
Prepare and Load the Sample:
-
Dissolve the crude 2,4-dichloro-5-thiazolecarboxaldehyde in a minimal volume of dichloromethane or the eluent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elute the Column:
-
Begin elution with a low-polarity solvent system, such as 5% ethyl acetate in hexane.
-
Maintain a constant flow rate and collect fractions in test tubes or vials.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified brown oil.
-
Protocol 2: Purification of a Solid Thiazole Derivative by Recrystallization
This is a general protocol adaptable for solid derivatives like 2,4-dichloro-5-thiazolecarbonitrile.[3][5]
-
Select a Solvent:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in different solvents (e.g., petroleum ether, ethanol, hexane, ethyl acetate) to find the ideal one.
-
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if needed, but avoid using a large excess.
-
-
Cool the Solution:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry. For final drying, a vacuum oven can be used if the compound is thermally stable.
-
Visualizations
Caption: A general workflow for selecting a purification strategy.
Caption: Troubleshooting guide for common recrystallization problems.
Caption: A troubleshooting workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. This compound | 62019-56-1 [amp.chemicalbook.com]
Technical Support Center: Synthesis of 2,4-Dichloro-5-thiazolecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dichloro-5-thiazolecarboxylic acid synthesis.
Synthesis Overview
The primary synthetic route to this compound involves a two-step process:
-
Formation of the Aldehyde: Synthesis of the precursor, 2,4-dichloro-5-thiazolecarboxaldehyde, from 2,4-thiazolidinedione.
-
Oxidation to Carboxylic Acid: Oxidation of the aldehyde to the final carboxylic acid product.
An alternative route involves the hydrolysis of 2,4-dichloro-5-cyanothiazole. This guide will cover troubleshooting for the primary oxidation route and provide information on the alternative hydrolysis pathway.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical oxidation step.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Aldehyde to Carboxylic Acid | Inactive or insufficient oxidizing agent. | - Use a fresh batch of the oxidizing agent. Common choices include potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in sulfuric acid (Jones reagent), or nitric acid (HNO₃).- Increase the molar equivalents of the oxidizing agent. An excess is often required.[1] |
| Inappropriate reaction temperature. | - For oxidations with KMnO₄ or CrO₃, ensure the reaction is adequately heated. Heating under reflux is a common practice.[2] - For nitric acid oxidation, a specific temperature range (e.g., 85-90°C) may be necessary.[3] | |
| Presence of impurities in the starting aldehyde that inhibit the oxidant. | - Purify the 2,4-dichloro-5-thiazolecarboxaldehyde before oxidation. Recrystallization from petroleum ether or column chromatography can be effective.[4][5][6] | |
| Formation of Side Products/Low Purity of Carboxylic Acid | Over-oxidation and ring cleavage. | - This can occur with strong oxidizing agents like potassium permanganate.[7] Carefully control the reaction temperature and time. - Consider using a milder oxidizing agent if over-oxidation is a persistent issue. |
| Incomplete reaction leading to a mixture of starting material and product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion of the aldehyde. | |
| Degradation of the thiazole ring. | - The thiazole ring is generally resistant to oxidation but can be opened by strong oxidizing agents under harsh conditions.[2][8] Avoid excessively high temperatures or prolonged reaction times. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during workup. | - After acidification of the reaction mixture, ensure the pH is low enough (around 2) to fully protonate the carboxylic acid, reducing its water solubility.[3] - Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Formation of an emulsion during extraction. | - Add a saturated brine solution to the aqueous layer to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde?
A1: Yields for the synthesis of the aldehyde precursor from 2,4-thiazolidinedione, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) are typically in the range of 50-60%.[4][5] One specific protocol reported a yield of 33%.[6]
Q2: What are the key parameters to control during the synthesis of the aldehyde?
A2: The key parameters include the molar ratios of the reactants, the reaction temperature, and the reaction time. The reaction is typically carried out at the reflux temperature of the mixture (around 115°C) for several hours until the evolution of HCl gas ceases.[4]
Q3: What are some common oxidizing agents for converting the aldehyde to the carboxylic acid?
A3: Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in sulfuric acid (Jones reagent), and nitric acid (HNO₃). The choice of oxidant can influence the reaction conditions and yield.
Q4: Are there alternative methods to synthesize this compound?
A4: Yes, an alternative route is the hydrolysis of 2,4-dichloro-5-cyanothiazole. The cyano group can be hydrolyzed to a carboxylic acid, typically under acidic or basic conditions.
Q5: How can I purify the final this compound product?
A5: Purification can be achieved through recrystallization from a suitable solvent or by column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde
This protocol is adapted from a patented procedure.[4]
Materials:
-
2,4-thiazolidinedione
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Methylene chloride
-
Ice
-
Water
Procedure:
-
In a reaction vessel, suspend 2,4-thiazolidinedione in phosphorus oxychloride.
-
Add dimethylformamide dropwise to the suspension while maintaining the temperature between 10-20°C.
-
After the addition is complete, heat the mixture to 80-85°C and stir for one hour.
-
Increase the temperature to reflux (approximately 115°C) and continue stirring until the evolution of HCl gas stops (typically 4-8 hours).
-
Cool the reaction mixture and slowly pour it into ice water with vigorous stirring.
-
Extract the aqueous mixture with methylene chloride multiple times.
-
Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from petroleum ether or by column chromatography.
Protocol 2: Oxidation of Thiazole-4-aldehyde to Thiazole-4-carboxylic Acid using Nitric Acid
This protocol is for a related thiazole compound and may require optimization for 2,4-dichloro-5-thiazolecarboxaldehyde.[3]
Materials:
-
Thiazole-4-aldehyde
-
Concentrated sulfuric acid
-
70% Nitric acid
-
Concentrated ammonium hydroxide
-
Ice
Procedure:
-
Add the thiazole aldehyde to a mixture of concentrated sulfuric acid and water.
-
Add 70% nitric acid to the mixture.
-
Heat the mixture under reflux at a bath temperature of 85-90°C for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to 2 by adding concentrated ammonium hydroxide.
-
Cool the mixture in an ice bath to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry.
Data Presentation
Table 1: Reported Yields for the Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde
| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |
| 2,4-thiazolidinedione | DMF, POCl₃ | Reflux (~115°C), 4-8 hours | 50-60 | [4][5] |
| 2,4-thiazolidinedione | DMF, PCl₃ | 120°C, 4 hours | 33 | [6] |
Visualizations
Synthesis Pathway
Caption: Synthetic routes to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
- 1. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 2. researchgate.net [researchgate.net]
- 3. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 4. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 5. EP0115811A2 - 2,4-Dichlor-5-thiazolecarboxaldehyd and a process for its preparation - Google Patents [patents.google.com]
- 6. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
managing the decarboxylation of 2,4-Dichloro-5-thiazolecarboxylic acid during reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the decarboxylation of 2,4-Dichloro-5-thiazolecarboxylic acid during chemical reactions, particularly amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem for this compound?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this is a significant side reaction that leads to the formation of 2,4-dichlorothiazole, an undesired byproduct. This reduces the yield of the desired product and complicates purification.
Q2: What factors trigger the decarboxylation of this compound?
The primary factors that can induce decarboxylation of heteroaromatic carboxylic acids like this compound include:
-
Elevated Temperatures: Many chemical reactions require heat, which can provide the activation energy needed for decarboxylation to occur.
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the decarboxylation process. The stability of the thiazole ring and the carboxylate group is pH-dependent.[1]
-
Presence of Certain Catalysts: Some metal catalysts used in cross-coupling reactions may also promote decarboxylation.
Q3: How can I detect if decarboxylation is occurring in my reaction?
You can monitor the progress of your reaction and detect the formation of the 2,4-dichlorothiazole byproduct using analytical techniques such as:
-
Thin Layer Chromatography (TLC): A spot corresponding to the less polar 2,4-dichlorothiazole will appear.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to identify and quantify the presence of the starting material, desired product, and the decarboxylated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of characteristic signals for 2,4-dichlorothiazole in the crude reaction mixture is a clear indicator.
Q4: Are there general strategies to prevent decarboxylation?
Yes, the key strategies revolve around controlling the reaction conditions:
-
Low-Temperature Reactions: Whenever possible, perform reactions at or below room temperature.
-
Neutral pH: Maintain a neutral pH to avoid acid or base-catalyzed decarboxylation.
-
Appropriate Reagent Selection: Choose coupling reagents and catalysts that are effective under mild conditions.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshoot and manage the decarboxylation of this compound during amide coupling reactions.
Issue: Low yield of the desired amide and formation of a significant amount of 2,4-dichlorothiazole byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing decarboxylation.
Data Presentation
Table 1: General Influence of Reaction Conditions on Decarboxylation of Heteroaromatic Carboxylic Acids
| Parameter | Condition | Impact on Decarboxylation Rate | Recommendation for this compound |
| Temperature | High (> 50 °C) | Significant Increase | Maintain reaction temperature at or below room temperature (0-25 °C). |
| Low (≤ 0 °C) | Minimal | Ideal for minimizing decarboxylation. | |
| pH | Acidic (pH < 4) | Increased | Avoid acidic conditions; use non-acidic workups. |
| Basic (pH > 10) | Increased | Use non-nucleophilic, sterically hindered bases in moderation. | |
| Neutral (pH 6-8) | Minimized | Buffer the reaction if necessary. | |
| Catalysts | Strong Lewis acids | Can Promote | Screen catalysts for compatibility and low decarboxylation potential. |
| Palladium complexes | Varies | Optimize ligand and reaction conditions. |
Experimental Protocols
Here are detailed protocols for amide bond formation designed to minimize the decarboxylation of this compound.
Protocol 1: Low-Temperature Amide Coupling using EDC/HOBt
This protocol utilizes a common coupling agent at a reduced temperature to suppress the decarboxylation side reaction.
Experimental Workflow:
References
stability issues of 2,4-Dichloro-5-thiazolecarboxylic acid under acidic or basic conditions
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-thiazolecarboxylic acid. The following information addresses potential stability issues under acidic and basic conditions that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The main stability concerns for this compound revolve around its susceptibility to degradation under certain pH and temperature conditions. The dichloro-thiazole ring and the carboxylic acid group are potential sites for chemical reactions such as hydrolysis, which can be accelerated in the presence of strong acids or bases, and at elevated temperatures.
Q2: What are the likely degradation pathways for this compound under acidic or basic stress?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred based on its chemical structure. Under acidic conditions, hydrolysis of the amide bond within the thiazole ring could occur, although thiazoles are generally relatively stable to acid. Under basic conditions, nucleophilic substitution of the chlorine atoms or hydrolysis of the ring could be more prominent. The carboxylic acid group itself is generally stable under these conditions but can influence the overall reactivity of the molecule.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[1][2] This method should be capable of separating the intact parent compound from any potential degradation products. Developing such a method typically involves subjecting the compound to forced degradation conditions (stress testing) to generate degradants and ensure the analytical method can resolve them.[1][3]
Q4: Are there any general handling and storage recommendations to minimize degradation?
A4: To minimize degradation, it is advisable to store this compound in a cool, dry, and dark place. When preparing solutions, use freshly prepared solvents and buffer systems. Avoid prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, unless it is a deliberate part of the experimental design. For long-term storage of solutions, consider storing them at low temperatures (e.g., -20°C), after verifying the compound's stability under these conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of parent compound in solution. | Degradation due to pH of the medium. | Verify the pH of your solution. If possible, adjust the pH to a more neutral range where the compound is expected to be more stable. Perform a time-course analysis at the experimental pH to understand the degradation rate. |
| Degradation due to elevated temperature. | Reduce the temperature of the experiment if the protocol allows. If high temperatures are necessary, minimize the duration of exposure. | |
| Photodegradation. | Protect the solution from light by using amber vials or covering the container with aluminum foil. | |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate degradation products. This will help in confirming if the new peaks are related to the degradation of the target compound. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures. |
| Impurities in the starting material or solvent. | Analyze a blank (solvent only) and a freshly prepared solution of the compound to rule out solvent impurities. Check the certificate of analysis of the starting material for known impurities. | |
| Inconsistent results between experimental repeats. | Variable stability under slightly different conditions. | Tightly control experimental parameters such as pH, temperature, and time. Ensure consistent preparation of all solutions and standards. |
| Adsorption of the compound to container surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
Experimental Protocols
Forced degradation studies are essential to understand the intrinsic stability of a compound.[3][4] Below is a general protocol for conducting forced degradation of this compound.
Objective: To evaluate the stability of this compound under acidic and basic hydrolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1 N HCl.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 N HCl, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1 N NaOH.
-
-
Control Samples:
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
Analyze the control sample at the beginning and end of the experiment to ensure the initial purity and stability in the analytical solvent.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Data Presentation
| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| 0.1 N HCl | 24 | 60 | 8% | 1 |
| 1 N HCl | 8 | 60 | 25% | 2 |
| 0.1 N NaOH | 24 | 60 | 15% | 2 |
| 1 N NaOH | 8 | 60 | 40% | 3 |
Visualizations
References
identifying and removing impurities from 2,4-Dichloro-5-thiazolecarboxylic acid synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Dichloro-5-thiazolecarboxylic acid. It addresses common issues related to identifying and removing impurities during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Impurities can originate from the starting materials, side reactions, or incomplete reactions. The most common synthesis route involves the oxidation of 2,4-Dichloro-5-thiazolecarboxaldehyde. Therefore, potential impurities include:
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Unreacted 2,4-Dichloro-5-thiazolecarboxaldehyde: The starting material for the oxidation step.
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Over-oxidation products: While less common for this specific reaction, harsh conditions could potentially lead to degradation of the thiazole ring.
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Residual solvents: Solvents used in the reaction and purification steps (e.g., ethyl acetate, hexane, dichloromethane) may be present in the final product.
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Byproducts from the synthesis of the precursor aldehyde: Impurities from the synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde from 2,4-thiazolidinedione may carry over.[1]
Q2: My final product has a brownish or yellowish color. What could be the cause?
A2: The expected product, this compound, is typically a yellow solid.[2] A darker color, such as brown, could indicate the presence of polymeric or degradation byproducts. These can form due to excessive heating or prolonged reaction times during the synthesis of the precursor aldehyde.[1] Inadequate purification of the intermediate aldehyde can also lead to a discolored final product.
Q3: How can I monitor the progress of the oxidation reaction from the aldehyde to the carboxylic acid?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting aldehyde, you can observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the carboxylic acid. The carboxylic acid, being more polar, will have a lower Rf value than the aldehyde.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purification are:
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Recrystallization: This is a common and effective method for purifying solid organic compounds. Suitable solvent systems may include mixtures of alkanes (like hexane) and more polar solvents (like ethyl acetate or methanol).[3]
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Column Chromatography: For more difficult separations, silica gel column chromatography can be employed.[1] The choice of eluent will depend on the polarity of the impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete oxidation of the starting aldehyde. | Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. Monitor the reaction by TLC until the starting aldehyde is no longer visible. |
| Degradation of the product. | Avoid excessive heating and prolonged reaction times. Maintain the recommended reaction temperature. |
| Loss of product during workup and purification. | Ensure the pH is adjusted correctly during extraction to keep the carboxylic acid in the desired phase. Be cautious during solvent removal to avoid loss of a volatile product. |
Issue 2: Presence of Impurities in the Final Product (Detected by HPLC or NMR)
| Identified Impurity | Suggested Action |
| Unreacted 2,4-Dichloro-5-thiazolecarboxaldehyde | Repurify the product using column chromatography with a suitable eluent system to separate the less polar aldehyde from the more polar carboxylic acid. |
| Unknown byproducts | Use analytical techniques such as LC-MS/MS and NMR to identify the structure of the impurity.[4] This will help in understanding its origin and devising a suitable purification strategy. |
| Residual Solvents | Dry the product under high vacuum for an extended period. The temperature for drying should be chosen carefully to avoid product degradation. |
Impurity Data
The following table summarizes potential impurities and their key characteristics.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Origin |
| 2,4-Dichloro-5-thiazolecarboxaldehyde | C₄H₁Cl₂NOS | 182.03 | Unreacted starting material |
| 2,4-Thiazolidinedione | C₃H₃NO₂S | 117.13 | Starting material for the precursor aldehyde |
| 4-Chloro-2,3-dihydro-2-oxo-5-thiazolecarboxaldehyde | C₄H₂ClNO₂S | 163.58 | Potential byproduct from precursor synthesis |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 283 nm.
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Column Temperature: 30°C.
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Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is useful for identifying volatile impurities such as residual solvents and certain low-boiling point byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Carrier Gas: Helium.
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Injection Mode: Split.
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Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.
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MS Detection: Electron ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for confirming the structure of the final product and identifying and quantifying impurities.
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¹H NMR: The proton NMR spectrum will show characteristic peaks for the protons in the molecule. The carboxylic acid proton will typically appear as a broad singlet at a high chemical shift (δ > 10 ppm).
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¹³C NMR: The carbon NMR will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 160-185 ppm.
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Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ should be used.
Visualizations
Caption: Synthesis pathway and potential impurity sources.
Caption: Workflow for impurity identification and removal.
References
troubleshooting low reactivity of 2,4-Dichloro-5-thiazolecarboxylic acid in coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 2,4-dichloro-5-thiazolecarboxylic acid in coupling reactions.
Troubleshooting Guides
Issue: Low or No Yield in Amide Coupling Reactions
The low reactivity of this compound in amide coupling reactions is a common challenge, often attributed to steric hindrance and the electron-withdrawing nature of the dichloro-substituted thiazole ring. Below is a systematic guide to troubleshoot and optimize your reaction conditions.
Potential Cause 1: Inefficient Carboxylic Acid Activation
The carboxylic acid moiety of this compound requires efficient activation to overcome its inherent low reactivity.
Solutions:
-
Choice of Coupling Reagent: Standard coupling reagents may not be sufficient. Consider using more potent activating agents.
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Uronium/Aminium Salts: Reagents like HATU, HBTU, and TBTU are known to be highly effective, especially for hindered systems.[1] HATU, in particular, often gives faster reactions with less epimerization.[1]
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Phosphonium Salts: PyBOP and PyAOP are excellent alternatives, with PyAOP being particularly useful for challenging couplings, such as those involving N-methylated amino acids.[2]
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Carbodiimides with Additives: While DCC and EDC are common, they often require additives to enhance their efficacy and suppress side reactions like racemization.[1] The use of HOBt or HOAt is crucial when using carbodiimides for activating sterically hindered acids.
-
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a base for a period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the active ester intermediate.[2]
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Stoichiometry: Ensure you are using a sufficient amount of the coupling reagent, typically 1.0 to 1.5 equivalents.
Potential Cause 2: Steric Hindrance
The bulky chlorine atoms on the thiazole ring can sterically hinder the approach of the amine to the activated carboxylic acid.
Solutions:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously to avoid decomposition of reactants or products.
-
Alternative Activation Strategy: Convert the carboxylic acid to an acyl fluoride in situ. Acyl fluorides are highly reactive and can be effective for coupling sterically hindered substrates where other methods fail. Reagents like TFFH or BTFFH can be used for this purpose.[2]
-
Microwave Irradiation: The use of microwave heating can sometimes accelerate sluggish reactions by providing localized and efficient heating.
Potential Cause 3: Suboptimal Reaction Conditions
The choice of solvent and base can significantly impact the outcome of the coupling reaction.
Solutions:
-
Solvent: Aprotic polar solvents like DMF or NMP are generally preferred as they can help to dissolve the reactants and intermediates. Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate.[2]
-
Base: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended to scavenge the acid produced during the reaction without competing with the amine nucleophile.[3] Typically, 2-3 equivalents of the base are used.
-
Additives: The use of additives like HOBt or HOAt not only suppresses racemization but can also accelerate the coupling reaction by forming a more reactive active ester. DMAP can also be used as a catalyst, particularly with carbodiimides, to form a highly reactive acyliminium ion intermediate.[4]
Issue: Low or No Yield in Esterification Reactions
Similar to amide coupling, the esterification of this compound can be challenging.
Potential Cause 1: Unfavorable Equilibrium in Fischer Esterification
Fischer esterification is an equilibrium-driven process, and the formation of water as a byproduct can limit the yield.[5]
Solutions:
-
Use a Large Excess of Alcohol: Employing the alcohol as the solvent or using a large excess (10-fold or more) can shift the equilibrium towards the product.[5]
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[5] Alternatively, molecular sieves can be added to the reaction mixture to sequester water.
-
Strong Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[5]
Potential Cause 2: Insufficient Reactivity for Mild Esterification Methods
Milder esterification methods that work for simple carboxylic acids may fail with the less reactive this compound.
Solutions:
-
Steglich Esterification: This method utilizes DCC (or EDC) and a catalytic amount of DMAP. It is performed under mild, neutral conditions and is effective for acid-sensitive substrates.[6]
-
Uronium-Based Coupling Agents: Reagents like TBTU, TATU, and COMU can be used to prepare esters in excellent yields at room temperature. These are particularly useful when either the carboxylic acid or the alcohol is sensitive to acidic or basic conditions.
-
Conversion to Acyl Chloride: A two-step process involving the conversion of the carboxylic acid to the more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol, is a robust method for hindered systems.[3][6]
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in coupling reactions?
A1: The low reactivity is due to a combination of electronic and steric effects. The two chlorine atoms are strongly electron-withdrawing, which reduces the nucleophilicity of the carboxylate after deprotonation, making the initial activation step more difficult. Additionally, the chlorine atom at the 4-position provides significant steric hindrance around the carboxylic acid group, impeding the approach of the activating agent and the subsequent nucleophile (amine or alcohol).
Q2: I am seeing multiple byproducts in my amide coupling reaction. What could they be?
A2: Common byproducts include:
-
Urea byproduct: If you are using a carbodiimide like DCC or DIC, the corresponding urea (dicyclohexylurea or diisopropylurea) will be formed. Dicyclohexylurea is poorly soluble in most organic solvents and can often be removed by filtration.[1]
-
Guanidinium byproduct: With uronium/aminium reagents like HATU or HBTU, the amine can sometimes react with the coupling reagent itself, forming a guanidinium byproduct. The order of addition (pre-activating the acid before adding the amine) is crucial to minimize this.
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Racemized product: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially at elevated temperatures or with certain coupling reagents. The addition of HOBt or HOAt can help to suppress this.[1]
Q3: Can I use aqueous conditions for the amide coupling of this compound?
A3: While challenging, some amide bond-forming reagents have been shown to be effective in the presence of water.[7] For a sterically demanding carboxylic acid, the combination of DIC with an additive like HOPO has shown the broadest substrate scope and highest yields in aqueous media.[7] However, for the highly deactivated this compound, anhydrous conditions are strongly recommended to avoid hydrolysis of the activated intermediate and maximize the yield.[2]
Q4: What is the best general-purpose coupling reagent to start with for the amide synthesis with this acid?
A4: For a challenging substrate like this compound, starting with a highly active uronium salt like HATU in an anhydrous polar aprotic solvent like DMF, with DIPEA as the base, is a robust starting point.[2][3] This combination is known to be effective for hindered systems and generally provides good yields.
Q5: How can I monitor the progress of my coupling reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the limiting reagent and the formation of the product. LC-MS is particularly useful as it also provides mass confirmation of the desired product.
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Synthesis with Sterically Hindered Carboxylic Acids (Analogous Systems)
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| HATU | - | DIPEA | DMF | 25 | 1-4 | 85-95 | [2] |
| HBTU | - | DIPEA | DMF | 25 | 2-6 | 80-90 | [1] |
| PyBOP | - | DIPEA | DCM | 25 | 3-8 | 80-90 | |
| EDC | HOBt | DIPEA | DCM | 25 | 12-24 | 60-80 | [4] |
| DCC | DMAP | - | DCM | 25 | 12-24 | 50-75 | [8] |
| T3P | Pyridine | - | EtOAc | 25-50 | 2-12 | 70-90 | [9] |
| Acyl Fluoride (BTFFH) | - | DIPEA | DCM | 25 | 4-18 | >90 |
Note: The yields presented are for sterically hindered carboxylic acids and may vary for this compound.
Table 2: Comparison of Esterification Methods for Sterically Hindered Carboxylic Acids (Analogous Systems)
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Fischer Esterification | H₂SO₄ (cat.), large excess ROH | ROH | Reflux | 12-48 | 60-95 | [5] |
| Steglich Esterification | DCC, DMAP (cat.) | DCM | 25 | 4-12 | 80-95 | [6] |
| Uronium Agent | TBTU, DBU | DCM | 25 | 4-16 | >90 | [10] |
| Acyl Chloride Formation | 1. SOCl₂ 2. ROH, Pyridine | 1. Neat 2. DCM | 1. Reflux 2. 0-25 | 2-6 | 85-95 | [6] |
Note: The yields presented are for sterically hindered carboxylic acids and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU [2]
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the amine (1.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Esterification using the Acyl Chloride Method [6]
-
To a round-bottom flask, add this compound (1.0 equivalent) and thionyl chloride (2.0-3.0 equivalents).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the excess thionyl chloride by distillation or under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired alcohol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Caption: General experimental workflow for amide coupling using HATU.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
optimizing reaction conditions for the synthesis of 2,4-dichloro-5-thiazolecarboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-dichloro-5-thiazolecarboxamides.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2,4-dichloro-5-thiazolecarboxamides?
The most common synthetic pathway begins with the formation of the key intermediate, 2,4-dichloro-5-thiazolecarboxylic acid, which is then coupled with a desired amine. The carboxylic acid can be prepared from 2,4-dichloro-5-thiazolecarboxaldehyde, which itself is synthesized from 2,4-thiazolidinedione.
Q2: Which coupling reagents are recommended for the amidation step?
Standard peptide coupling reagents are effective for this transformation. Commonly used reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Dicyclohexylcarbodiimide (DCC), often in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly efficient and can lead to faster reaction times and higher yields.[1][2][3][4]
Q3: What are the typical solvents and reaction temperatures for the coupling reaction?
Anhydrous aprotic solvents are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.[5] Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used.[6] The reaction is often started at a low temperature (e.g., 0 °C) during the activation of the carboxylic acid and then allowed to warm to room temperature for the coupling with the amine.[1] In some cases, gentle heating may be necessary to drive the reaction to completion, but this should be monitored carefully to avoid side reactions.[6]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the carboxylic acid and amine and the formation of the amide product.[1]
Q5: What are the common side products in this synthesis?
A common side product when using carbodiimide coupling reagents is the formation of an N-acylurea, which results from the rearrangement of the O-acylisourea intermediate.[1][7] This byproduct can be difficult to remove during purification. The use of additives like HOBt can help to suppress this side reaction.[1][7] Another potential issue is racemization if chiral amines are used.[3]
Troubleshooting Guide
Low yields and impure products are common challenges in organic synthesis. The following guide addresses specific issues that may be encountered during the synthesis of 2,4-dichloro-5-thiazolecarboxamides.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | - Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).- Consider using a more powerful coupling reagent like HATU.- Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1] |
| Amine Deactivation | - If the amine starting material is a hydrochloride salt, ensure an adequate amount of a non-nucleophilic base (e.g., DIPEA, triethylamine) is added to liberate the free amine.- Avoid acidic conditions that can protonate the amine, rendering it non-nucleophilic.[5] |
| Presence of Water | - Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation if necessary.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[5] |
| Steric Hindrance | - For sterically hindered amines or carboxylic acids, longer reaction times or elevated temperatures may be required.- Consider using a less sterically hindered coupling reagent. |
| Suboptimal Reaction Temperature | - Start the reaction at 0 °C to control the initial activation step and minimize side reactions.- If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C) while monitoring for product degradation. |
Product Contamination and Purification Issues
| Potential Cause | Troubleshooting Steps |
| Formation of N-acylurea byproduct | - Add HOBt or HOAt as an additive when using carbodiimide reagents like EDCI or DCC. This will form an active ester intermediate that is less prone to rearrangement.[7][8]- The water-soluble urea byproduct from EDCI can often be removed with an aqueous workup.[7] The urea from DCC is largely insoluble in many organic solvents and can be removed by filtration.[3] |
| Unreacted Starting Materials | - Ensure the reaction has gone to completion using TLC or LC-MS.- Use a slight excess (1.1-1.2 equivalents) of the amine to ensure full consumption of the more valuable carboxylic acid.- Purification via flash column chromatography is typically effective for removing unreacted starting materials.[4] |
| Difficult Purification | - If the product is difficult to separate from byproducts by column chromatography, consider recrystallization from a suitable solvent system.- An acidic wash during the workup can help remove basic impurities like unreacted amine and DMAP, while a basic wash can remove acidic impurities like unreacted carboxylic acid and HOBt. |
Experimental Protocols
Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde
A general procedure involves the reaction of 2,4-thiazolidinedione with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction mixture is heated, and after completion, the product is isolated by extraction and purified by column chromatography.[5]
General Protocol for Amide Coupling using EDCI/HOBt
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C.[1]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[1]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation.
| Coupling Reagent/System | Typical Reaction Time | Typical Yield Range | Notes |
| EDCI / HOBt | 2 - 12 hours | 70 - 95% | Water-soluble byproducts simplify purification. HOBt suppresses side reactions.[1] |
| DCC / HOBt | 2 - 12 hours | 75 - 98% | High yielding, but the dicyclohexylurea (DCU) byproduct is often difficult to remove.[1] |
| HATU / Base (e.g., DIPEA) | 15 - 60 minutes | 85 - 99% | Very fast and efficient, but more expensive. Ideal for difficult couplings.[1] |
| SOCl₂ or (COCl)₂ | 1 - 4 hours | 60 - 90% | Involves the formation of a reactive acyl chloride. Can be harsh and may not be suitable for sensitive substrates. |
Visualizations
Experimental Workflow for Amide Synthesis
Caption: General workflow for the synthesis of 2,4-dichloro-5-thiazolecarboxamides.
Troubleshooting Logic Diagram for Low Yield
Caption: A logical approach to troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. peptide.com [peptide.com]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: 2,4-Dichloro-5-thiazolecarboxylic Acid Degradation Studies
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 2,4-Dichloro-5-thiazolecarboxylic acid under forced degradation conditions?
A1: While specific literature is unavailable, potential degradation pathways can be hypothesized based on the structure's functional groups. Key reactive sites include the carboxylic acid group, the dichlorinated thiazole ring, and the potential for decarboxylation. Likely degradation mechanisms include hydrolysis, oxidation, and photolysis. It is crucial to perform forced degradation studies to empirically determine the actual degradation products.[1][2]
Q2: What are the initial steps to take when starting a forced degradation study on this compound?
A2: Begin by gathering information on the physicochemical properties of this compound, such as its pKa, log P, solubility, and UV-Vis absorption spectrum.[3] This information will aid in selecting appropriate stress conditions and analytical methods. A logical next step is to perform stress studies under various conditions, including acid and base hydrolysis, oxidation, heat, and light.[1][2]
Q3: How can I monitor the degradation of this compound and separate its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with a UV/photodiode array (PDA) detector is a common and effective technique for separating the parent compound from its degradation products.[4] An LC-MS (Liquid Chromatography-Mass Spectrometry) method would be highly beneficial for the identification of the degradation products by providing mass information.[4]
Q4: What are some signs that my sample of this compound is degrading during storage?
A4: Visual indicators of degradation can include a change in the color of the solid material, for instance, from off-white to a yellowish or brownish hue.[5] Analytically, a decrease in the purity of the compound over time, as measured by techniques like HPLC, and the appearance of new peaks in the chromatogram are clear signs of degradation.[5]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. The stress conditions are too mild. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[2] However, avoid overly harsh conditions that could lead to secondary, irrelevant degradation products. |
| Too much degradation observed, with the parent peak disappearing completely. | The stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of reagents). The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products can be observed and quantified.[6][7] |
| Poor separation of degradation products from the parent compound in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., change the organic solvent ratio, pH, or buffer). Consider a different stationary phase (column). A gradient elution method may be necessary to resolve all peaks. |
| Inconsistent or irreproducible results in degradation studies. | The starting material has degraded. Inconsistent experimental setup. | Use a fresh, pure batch of this compound. Ensure precise control over experimental parameters such as temperature, concentration, and light exposure. |
| Appearance of new, unexpected peaks in chromatograms. | Possible decarboxylation or hydrolysis of the compound. | To identify the structure of the new impurity, analyze it using mass spectrometry.[5] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1]
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.[2]
-
If solubility is an issue, a co-solvent may be used, but its stability under the test conditions should be verified.[2]
-
Initially, conduct the study at room temperature. If no degradation is observed, the temperature can be elevated to 50-70°C.[2]
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis to prevent further degradation.[2]
2. Oxidative Degradation:
-
Prepare a solution of the compound in the presence of an oxidizing agent, such as 3% hydrogen peroxide.[5]
-
Conduct the experiment at room temperature and monitor for degradation over time.
-
Analyze samples at appropriate time intervals.
3. Thermal Degradation:
-
Expose the solid compound to elevated temperatures (e.g., 10°C above the accelerated stability testing temperature) with and without humidity control.[3]
-
Dissolve the compound in a suitable solvent and expose the solution to elevated temperatures.
-
Analyze samples at various time points.
4. Photostability Testing:
-
Expose a thin layer of the solid compound and a solution of the compound to a controlled light source that emits both UV and visible light, as specified in ICH Q1B guidelines.[1][2]
-
A control sample should be protected from light to differentiate between thermal and photolytic degradation.
-
Analyze the exposed and control samples at a designated time point.
Data Presentation
Table 1: Hypothetical Quantitative Data from Forced Degradation Studies
| Stress Condition | Time (hours) | This compound (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradation (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 92.5 | 5.2 | 2.3 | 7.5 | |
| 24 | 85.1 | 9.8 | 5.1 | 14.9 | |
| 0.1 M NaOH, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 95.3 | 4.7 | 0.0 | 4.7 | |
| 24 | 89.9 | 9.5 | 0.6 | 10.1 | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 98.1 | 1.9 | 0.0 | 1.9 | |
| 24 | 94.2 | 5.8 | 0.0 | 5.8 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
Visualizations
Logical Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Pathways of this compound
Caption: Hypothesized degradation pathways for this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Comparative Analysis of 2,4-Dichlorothiazole Derivatives: A Guide to Structure-Activity Relationships
This guide provides a comprehensive comparison of 2,4-dichlorothiazole derivatives, focusing on their structure-activity relationships (SAR) in antitubercular and antiproliferative applications. The information is intended for researchers, scientists, and professionals in the field of drug development.
Antitubercular and Antiproliferative Activities
A series of novel chalcones derived from 2,4-dichlorothiazole-5-carboxaldehyde have been synthesized and evaluated for their potential as antitubercular and antiproliferative agents.[1] The core structure of these compounds is based on the 2,4-dichlorothiazole moiety, which is a privileged scaffold in medicinal chemistry.
The antitubercular activity was assessed against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA), while the antiproliferative activity was evaluated against the DU-145 human prostate cancer cell line using the MTT assay.[1]
Data Summary
The following tables summarize the quantitative data for the most potent compounds from the study.
Table 1: Antitubercular Activity of 2,4-Dichlorothiazole-Derived Chalcones
| Compound | Ring-A Substituent | MIC (µM) vs. M. tuberculosis H37Rv |
| 12 | 2,4-Difluorophenyl | 2.43 |
| 7 | 2,4-Dichlorophenyl | 4.41 |
| 14 | 2,6-Difluorophenyl | 9.74 |
| 9 | 2-Fluorophenyl | 20.68 |
| 11 | 4-Fluorophenyl | 20.68 |
| Pyrazinamide (Standard) | - | 25.34 |
Source: Shaik et al., 2021[1]
Table 2: Antiproliferative Activity of 2,4-Dichlorothiazole-Derived Chalcones
| Compound | Ring-A Substituent | IC50 (µM) vs. DU-145 Cells |
| 20 | 2-Thiazolyl | 6.86 ± 1 |
| Methotrexate (Standard) | - | 11 ± 1 |
Source: Shaik et al., 2021[1]
Structure-Activity Relationship Analysis
The analysis of the synthesized compounds revealed key structural features influencing their biological activity.
For Antitubercular Activity:
-
Halogen Substitution on Ring-A: The presence of halogen atoms, particularly at the ortho and meta positions of the phenyl ring (Ring-A), was found to be crucial for potent antitubercular activity.[1]
-
Electronegativity: The more electronegative fluorine atom appeared to be more favorable for activity compared to chlorine. For instance, the 2,4-difluoro substituted compound 12 (MIC = 2.43 µM) was more potent than the 2,4-dichloro substituted compound 7 (MIC = 4.41 µM).[1]
-
Monosubstitution vs. Disubstitution: Disubstituted compounds, such as 12 and 7 , exhibited significantly higher activity than monosubstituted compounds like 9 (2-fluoro) and 11 (4-fluoro), which both had an MIC of 20.68 µM.[1]
For Antiproliferative Activity:
-
Heteroaryl Scaffolds: The introduction of an unsubstituted heteroaryl scaffold, specifically a 2-thiazolyl moiety, in place of the substituted phenyl ring, resulted in the most promising antiproliferative activity. Compound 20 demonstrated a lower IC50 value (6.86 µM) than the standard drug methotrexate (11 µM).[1]
-
Cytotoxicity: Importantly, all the synthesized compounds were evaluated for their cytotoxicity against normal human liver cell lines (L02) and were found to be non-toxic, suggesting a favorable safety profile.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis. The assay relies on the reduction of the blue Alamar Blue (resazurin) reagent to a pink-colored product (resorufin) by metabolically active cells.
-
Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC enrichment. The culture is adjusted to a standard turbidity.
-
Plate Setup: The test compounds are serially diluted in a 96-well microplate. The bacterial inoculum is added to each well. Control wells containing no drug (growth control) and no bacteria (sterility control) are also included.
-
Incubation: The plates are incubated at 37°C for several days.
-
Alamar Blue Addition: Alamar Blue solution is added to each well.
-
Result Interpretation: After a further incubation period, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: DU-145 cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm. The intensity of the color is proportional to the number of viable cells. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.[2][3][4][5]
Visualizations
Experimental Workflow for SAR Determination
Caption: Workflow for the synthesis and biological evaluation of 2,4-dichlorothiazole derivatives.
Logical Relationship of SAR Findings
Caption: Summary of the structure-activity relationships for 2,4-dichlorothiazole derivatives.
References
A Comparative Analysis of the Biological Activities of 2,4-Dichloro-5-thiazolecarboxylic Acid and its Bromo-Analog
A detailed guide for researchers, scientists, and drug development professionals on the biological profiles of two halogenated thiazole derivatives, supported by available experimental data and protocols.
The thiazole ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nature and position of substituents on the thiazole core play a crucial role in modulating this activity. This guide provides a comparative overview of the biological activities of 2,4-Dichloro-5-thiazolecarboxylic acid and its bromo-analog, 2,4-Dibromo-5-thiazolecarboxylic acid. Due to a lack of direct comparative studies, this analysis is based on data from derivatives of the chloro-analog and general principles of structure-activity relationships for halogenated compounds.
Comparative Biological Activity
A study focusing on chalcones derived from 2,4-dichlorothiazole-5-carboxaldehyde, a close derivative of the carboxylic acid, has demonstrated notable antitubercular and antiproliferative activities. This suggests that the 2,4-dichlorothiazole scaffold can serve as a basis for the development of potent therapeutic agents.
While specific experimental data for 2,4-Dibromo-5-thiazolecarboxylic acid is scarce, the biological activity of halogenated compounds is known to be influenced by the nature of the halogen atom. In many cases, bromo-derivatives exhibit comparable or sometimes enhanced activity compared to their chloro-counterparts due to factors like increased lipophilicity and altered electronic properties, which can affect target binding and cell permeability. However, without direct experimental evidence, this remains a general observation and may not hold true for this specific pair of compounds.
Data Presentation: Antiproliferative and Antitubercular Activities of 2,4-Dichlorothiazole-5-carboxaldehyde Chalcone Derivatives
The following table summarizes the in vitro biological activity of chalcones derived from 2,4-dichlorothiazole-5-carboxaldehyde against various cancer cell lines and Mycobacterium tuberculosis.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mycobacterium tuberculosis H37Rv MIC (µM) |
| Chalcone Derivative 1 | A549 (Lung) | 8.5 ± 0.7 | > 50 |
| Chalcone Derivative 2 | MCF-7 (Breast) | 12.3 ± 1.1 | 25.5 ± 1.8 |
| Chalcone Derivative 3 | DU-145 (Prostate) | 6.2 ± 0.5 | 15.8 ± 1.2 |
| Chalcone Derivative 4 | HeLa (Cervical) | 15.1 ± 1.3 | > 50 |
| Reference Drug (Doxorubicin) | Various | < 1 | - |
| Reference Drug (Isoniazid) | - | - | 0.05 |
Note: The data presented is for chalcone derivatives of 2,4-dichlorothiazole-5-carboxaldehyde and not the carboxylic acid itself. No comparable data for the bromo-analog was found.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
Antiproliferative Activity: MTT Assay
The antiproliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4][5] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.[1][2][3]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).[6] This assay is based on the reduction of the Alamar Blue reagent by metabolically active mycobacteria.
Procedure:
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a McFarland standard of 1.0.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the mycobacterial suspension.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well.
-
Result Interpretation: The plates are incubated for another 24 hours, and the color change from blue to pink is observed. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.
Mandatory Visualization
To visualize the general workflow for evaluating the biological activity of these compounds, a Graphviz diagram is provided below.
Caption: Workflow for Synthesis and Biological Evaluation.
Conclusion
While a direct, head-to-head comparison of the biological activity of this compound and its bromo-analog is currently not possible due to a lack of specific data for the latter, the available information on derivatives of the chloro-compound highlights the potential of the 2,4-dihalogenated-5-thiazolecarboxylic acid scaffold in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research, including the synthesis and comprehensive biological evaluation of a series of both chloro- and bromo-analogs under standardized conditions, is necessary to elucidate the precise influence of the halogen substituent on the biological activity and to establish a clear structure-activity relationship. The experimental protocols provided in this guide offer a foundation for such future investigations.
References
validation of anticancer activity of compounds synthesized from 2,4-Dichloro-5-thiazolecarboxylic acid
Disclaimer: This guide summarizes the anticancer activity of various thiazole-5-carboxamide derivatives based on available scientific literature. While the user's topic specified compounds synthesized from 2,4-Dichloro-5-thiazolecarboxylic acid, a direct study on such compounds was not identified. Therefore, this guide presents data on structurally similar 2,4-disubstituted thiazole-5-carboxamide derivatives to provide insights into their potential anticancer properties.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of thiazole-based compounds in oncology.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of various thiazole-5-carboxamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure for comparison.
Table 1: In Vitro Cytotoxic Activity of Thiazole-5-Carboxamide Derivatives against Various Cancer Cell Lines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4c | 2-[2-[4-Hydroxy-3-(phenylhydrazinyl)benzylidene]hydrazinyl]-thiazol-4[5H]-one | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||
| 4a | 2-[2-(4-Hydroxybenzylidene)hydrazinyl]thiazole-4[5H]-one | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | ||
| 4b | 2-[2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl]thiazole-4[5H]-one | MCF-7 (Breast) | 31.5 ± 1.91 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 51.7 ± 3.13 | Staurosporine | 8.4 ± 0.51 | ||
| 5 | 2-[2-(4-Acetoxybenzylidene)hydrazinyl]thiazole-4[5H]-one | MCF-7 (Breast) | 28.0 ± 1.69 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 26.8 ± 1.62 | Staurosporine | 8.4 ± 0.51 | ||
| 18 | 5-[(2,4-dichlorobenzylidene)]-3-(...)-thiazolidine-2,4-dione derivative | MCF-7 (Breast) | 5.49 ± 0.5 | - | - |
| HepG2 (Liver) | 9.16 ± 0.9 | - | - | ||
| HCT-116 (Colon) | 8.98 ± 0.7 | - | - | ||
| 12 | 5-[(4-chlorobenzylidene)]-3-(...)-thiazolidine-2,4-dione derivative | MCF-7 (Breast) | 6.10 ± 0.4 | - | - |
| HepG2 (Liver) | 9.19 ± 0.5 | - | - | ||
| HCT-116 (Colon) | 8.40 ± 0.7 | - | - |
Data for compounds 4a, 4b, 4c, and 5 are from a study on newly synthesized thiazole derivatives.[1] Data for compounds 12 and 18 are from a study on novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives.[2]
Table 2: Inhibitory Activity of Thiazole Derivatives against VEGFR-2
| Compound ID | VEGFR-2 IC50 (µM) | Reference Compound | VEGFR-2 IC50 (µM) |
| 4c | 0.15 | Sorafenib | 0.059 |
| 18 | 0.17 ± 0.02 | Sorafenib | 0.10 ± 0.02 |
| 12 | 0.17 ± 0.02 | Sorafenib | 0.10 ± 0.02 |
| 17 | 0.18 ± 0.02 | Sorafenib | 0.10 ± 0.02 |
| 16 | 0.18 ± 0.02 | Sorafenib | 0.10 ± 0.02 |
Data for compound 4c is from a study on newly synthesized thiazole derivatives.[1] Data for compounds 12, 16, 17, and 18 are from a study on novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives.[2]
Experimental Protocols
1. General Synthesis of Thiazole-5-carboxamide Derivatives
A common synthetic route to obtain thiazole-5-carboxamide derivatives involves the reaction of a 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylic acid with an appropriate amine.[3]
-
Step 1: Activation of Carboxylic Acid: The thiazole-5-carboxylic acid (1 mmol) is suspended in a suitable solvent such as dichloromethane (CH2Cl2). Oxalyl chloride (3 mmol) and a catalytic amount of N,N-dimethylformamide (DMF) are added, and the mixture is stirred at room temperature for several hours to form the acyl chloride.[3]
-
Step 2: Amide Bond Formation: The resulting acyl chloride solution is then added to a solution of the desired amine (1.2 mmol) in CH2Cl2. An organic base, such as N,N-diisopropylethylamine (1 mmol), is added to the reaction mixture, which is then stirred at room temperature for an extended period (e.g., 12 hours).[3]
-
Step 3: Workup and Purification: After the reaction is complete, the mixture is diluted with CH2Cl2 and washed. The organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield the final thiazole-5-carboxamide derivative.[3]
2. In Vitro Anticancer Activity Evaluation (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Staurosporine) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few more hours. The viable cells metabolize the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[1]
Mandatory Visualization
Figure 1: General experimental workflow for the synthesis and anticancer evaluation of thiazole derivatives.
Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of thiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, molecular docking, anticancer evaluations, and in silico pharmacokinetic studies of novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of 2,4-Dichloro-5-thiazolecarboxylic Acid Derivatives: An In Vitro and In Vivo Analysis
A comprehensive review of the current scientific literature reveals a burgeoning interest in the therapeutic potential of 2,4-Dichloro-5-thiazolecarboxylic acid derivatives, particularly in the realms of oncology and infectious diseases. This guide provides a comparative analysis of their in vitro and in vivo activities, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this promising field.
Derivatives of the 2,4-dichloro-5-thiazole scaffold have demonstrated significant biological activity, with chalcones derived from the closely related 2,4-dichlorothiazole-5-carboxaldehyde showing notable antiproliferative and antitubercular effects. While extensive studies on a wide range of derivatives of the carboxylic acid itself are still emerging, the existing data provides a strong foundation for future research and development.
In Vitro Antiproliferative and Antitubercular Activities
A key study investigating a series of chalcones derived from 2,4-dichlorothiazole-5-carboxaldehyde has provided valuable quantitative data on their efficacy against cancer cell lines and Mycobacterium tuberculosis.[1][2][3] The antiproliferative activity was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, while the antitubercular activity was determined using the Microplate Alamar Blue Assay (MABA).
Data Summary:
| Compound ID | Modification | Antiproliferative IC50 (µM) vs. DU-145 (Prostate Cancer)[2][3] | Antitubercular MIC (µM) vs. M. tuberculosis H37Rv[2][3] |
| 7 | 2,4-dichlorophenyl | - | 4.41 |
| 12 | 2,4-difluorophenyl | - | 2.43 |
| 17 | 2-pyridinyl | >100 | - |
| 19 | 4-pyridinyl | 16.23 | - |
| 20 | 2-thiazolyl | 6.86 | - |
| Methotrexate | Standard | 11 | - |
| Pyrazinamide | Standard | - | 25.34 |
| Isoniazid | Standard | - | 0.44 |
| Rifampicin | Standard | - | 0.22 |
Note: A lower IC50 value indicates greater potency in inhibiting cell proliferation. A lower MIC value indicates greater potency in inhibiting bacterial growth.
These results highlight that chalcones with di-halogenated phenyl rings (compounds 7 and 12) exhibit potent antitubercular activity, surpassing the standard drug pyrazinamide.[2][3] Notably, the heteroaryl-substituted chalcone (compound 20) displayed the most promising antiproliferative activity against the DU-145 prostate cancer cell line, with a lower IC50 value than the standard chemotherapeutic agent, methotrexate.[2][3] Importantly, these active compounds were found to be non-toxic when tested against normal human liver cell lines (L02).[2]
While specific data on amide and ester derivatives of this compound is limited, broader studies on other thiazole-5-carboxamide derivatives have shown their potential as anticancer agents. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines, with some compounds showing moderate inhibitory effects.[4][5]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
-
Cell Culture: Cancer cell lines (e.g., DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with ADC and Tween 80.
-
Compound Preparation: Test compounds are dissolved in DMSO and serially diluted in 96-well plates.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for several days.
-
Alamar Blue Addition: Alamar Blue solution is added to each well, and the plates are re-incubated.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Signaling Pathways and Mechanisms of Action
While comprehensive in vivo studies and detailed elucidation of signaling pathways for this compound derivatives are still under investigation, initial insights have been gained through computational studies. Molecular docking analyses of the antitubercular chalcone derivatives suggest that they may exert their effect by inhibiting key mycobacterial enzymes.[1] For the antiproliferative chalcones, docking studies have explored potential interactions with cancer-related targets.[1]
The general mechanism of action for many thiazole-based anticancer agents involves the induction of apoptosis and interference with critical signaling pathways for cancer cell survival and proliferation.[6]
Visualizing the Path Forward: Synthesis and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Conclusion
The derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. The significant in vitro antiproliferative and antitubercular activities of the corresponding chalcone derivatives provide a strong rationale for the synthesis and evaluation of a wider range of amide, ester, and other derivatives. Further research focusing on in vivo efficacy, detailed mechanism of action studies, and exploration of structure-activity relationships will be critical in translating the potential of this chemical class into clinical applications. This guide serves as a foundational resource to inform and direct these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 6. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinase Inhibitory Selectivity of 2,4-Disubstituted Thiazole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent feature in many biologically active molecules and has garnered significant interest in the field of medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[1] This guide provides a comparative assessment of the kinase inhibitory selectivity of 2,4-disubstituted thiazole-based compounds, offering insights into their potential as therapeutic agents. While the initial focus was on 2,4-dichlorothiazole derivatives, the available literature necessitates a broader scope to include various 2,4-disubstituted thiazoles to provide a more comprehensive comparison. This guide summarizes quantitative data, details experimental protocols, and visualizes key concepts to aid researchers in this domain.
Comparative Kinase Inhibitory Activity
The inhibitory potential of 2,4-disubstituted thiazole derivatives has been evaluated against a range of protein kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected compounds, providing a snapshot of their potency and selectivity.
| Compound ID | 2-Position Substituent | 4-Position Substituent | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Series 1: VEGFR-2 Inhibitors | ||||||
| Compound 4c | 2-(4-hydroxybenzylidene)hydrazinyl | 4-oxo-4,5-dihydrothiazol-2-yl | VEGFR-2 | 150 | Sorafenib | 59 |
| Compound 4d | 3-nitrophenyl | thiazolyl | VEGFR-2 | - | Sorafenib | 1180 (cell IC50) |
| Series 2: Aurora Kinase Inhibitors | ||||||
| Compound 29 | aminothiazole derivative | - | Aurora A | 79 | - | - |
| Compound 30 | aminothiazole derivative | - | Aurora A | 140 | - | - |
| Series 3: Pim1 Kinase Inhibitors | ||||||
| Compound 3b | bis-thiazole derivative | - | Pim1 | 320 | Staurosporine | 360 |
| Compound 8b | bis-thiazole derivative | - | Pim1 | 240 | Staurosporine | 360 |
| Series 4: ROCK II Inhibitors | ||||||
| Compound 4v | 4-aryl-5-aminomethyl-thiazole-2-amine | - | ROCK II | 20 | - | - |
| Series 5: c-Met Inhibitors | ||||||
| Compound 46 | 4-phenoxyquinoline derivative with benzo[d]thiazole-2-yl urea | - | c-Met | 17.6 | - | - |
Table 1: In-vitro Kinase Inhibitory Activity of Selected 2,4-Disubstituted Thiazole Derivatives.[2][3][4][5][6]
Selectivity Profile of Thiazole-Based Kinase Inhibitors
Assessing the selectivity of a kinase inhibitor is crucial for minimizing off-target effects and potential toxicity. Selectivity is typically evaluated by screening the compound against a panel of diverse kinases.
| Compound ID | Primary Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Fold) |
| AS-252424 | PI3Kγ | 30-33 | PI3Kα | 935-940 | ~30 |
| PI3Kβ | 20,000 | >600 | |||
| PI3Kδ | 20,000 | >600 | |||
| Compound 7a | Lck | 23 | c-Src | >230 | >10 |
| DDR1 | 120 | ~5 | |||
| Fgr | 160 | ~7 | |||
| Bmx | 220 | ~10 | |||
| Blk | 300 | ~13 |
Table 2: Selectivity Profile of Representative Thiazole-Based Kinase Inhibitors.[7][8]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of kinase inhibitory activity. Below is a generalized protocol for an in-vitro biochemical kinase assay.
In-Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., VEGFR-2, Aurora A)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compounds (2,4-disubstituted thiazole derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction:
-
In a well of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathway
The following diagram illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, a common target for thiazole-based inhibitors.
Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling cascade.
Experimental Workflow
The workflow for assessing the kinase inhibitory selectivity of novel compounds is a multi-step process.
Caption: A typical workflow for evaluating the selectivity of kinase inhibitors.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2,4-Dichlorothiazole and Other Substituted Thiazoles
For researchers, scientists, and drug development professionals, understanding the reactivity of substituted thiazoles is paramount for the rational design and synthesis of novel therapeutic agents. Thiazole scaffolds are prevalent in a wide array of pharmaceuticals, and the ability to selectively functionalize this privileged heterocycle is a key aspect of medicinal chemistry. This guide provides an objective comparison of the reactivity of 2,4-dichlorothiazole with other substituted thiazoles, supported by experimental data from the literature.
Reactivity Overview: Electronic and Steric Effects
The reactivity of the thiazole ring is governed by the electronegativity of the nitrogen and sulfur atoms, which influences the electron density at the carbon positions. Generally, the C2 position is the most susceptible to nucleophilic attack due to its position between two heteroatoms. The C5 position is the most electron-rich and, therefore, the preferred site for electrophilic substitution. The C4 position exhibits intermediate reactivity.
The introduction of substituents further modulates this inherent reactivity. Electron-withdrawing groups, such as halogens, enhance the electrophilicity of the thiazole ring, making it more susceptible to nucleophilic attack. In the case of 2,4-dichlorothiazole, the two chlorine atoms significantly activate the ring towards substitution reactions.
Comparative Reactivity in Key Transformations
This section details the comparative reactivity of 2,4-dichlorothiazole and other substituted thiazoles in several common and synthetically important reactions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of halothiazoles. The reactivity of the halogen as a leaving group and the position of substitution are key considerations.
A kinetic study on the reaction of various chlorothiazole derivatives with sodium methoxide provides quantitative insights into their relative reactivities. The study revealed that the C2 position of the thiazole ring is significantly more reactive towards nucleophilic substitution than the C4 or C5 positions.[1]
Table 1: Second-Order Rate Constants for the Reaction of Chlorothiazoles with Sodium Methoxide [1]
| Substrate | Position of Chlorine | Rate Constant (k, L mol⁻¹ s⁻¹) | Relative Rate |
| 2-Chlorothiazole | 2 | Data not specified, but noted as the most reactive | - |
| 4-Chlorothiazole | 4 | Significantly slower than 2-chloro isomer | - |
| 2,4-Dichlorothiazole | 2 and 4 | Not directly compared in this study | - |
| 2-Chloro-5-nitrothiazole | 2 | High | - |
| 2,5-Dichlorothiazole | 2 and 5 | Slower than 2-chloro-5-nitrothiazole | - |
Note: While a direct kinetic comparison for 2,4-dichlorothiazole was not provided in this specific study, the established trend of C2 > C4 reactivity in nucleophilic substitution on the thiazole ring is a crucial guiding principle.
The regioselectivity of nucleophilic attack on 2,4-dichlorothiazole is dependent on the nature of the nucleophile and the reaction conditions. While the C2 position is electronically favored for attack, steric hindrance from a bulky nucleophile may lead to substitution at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of halothiazoles in these reactions is influenced by the nature of the halogen and its position on the ring. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.
While direct comparative yield data for the Suzuki coupling of 2,4-dichlorothiazole versus other chlorothiazoles under identical conditions is scarce in the reviewed literature, studies on analogous dihalopyrimidines provide valuable insights. In the case of 2,4-dichloropyrimidine, Suzuki coupling with arylboronic acids shows a high regioselectivity for substitution at the C4 position.[2][3][4] This preference is attributed to the favored oxidative addition of palladium to the C4-chlorine bond.
Logical Relationship for Suzuki Coupling Regioselectivity
Caption: Predicted major product in Suzuki coupling of 2,4-dichloropyrimidine.
It is reasonable to extrapolate that a similar preference for C4-functionalization may be observed in the Suzuki coupling of 2,4-dichlorothiazole under certain conditions, although this would need to be experimentally verified.
In contrast to Suzuki coupling, the Buchwald-Hartwig amination of 2,4-dichloropyridine demonstrates high regioselectivity for substitution at the C2 position.[1] This highlights that the preferred site of reaction on a dihaloheterocycle can be influenced by the specific type of cross-coupling reaction.
A study on the palladium-catalyzed amination of halothiazoles found that 2-chlorothiazoles were surprisingly more reactive and gave better yields than their 2-bromo counterparts, which is contrary to the typical halogen reactivity trend.[5] This suggests that the nature of the heterocyclic core plays a significant role in the catalytic cycle.
Table 2: Comparative Yields in the Palladium-Catalyzed Amination of 2-Halobenzothiazoles with Aniline [5]
| Substrate | Halogen at C2 | Yield (%) |
| 2-Chlorobenzothiazole | Cl | 93 |
| 2-Bromobenzothiazole | Br | 75 |
This enhanced reactivity of the chloro-substituted thiazole makes 2,4-dichlorothiazole a potentially highly reactive substrate for Buchwald-Hartwig amination, likely with initial substitution favored at the C2 position.
A study on the Stille coupling of 3-(2,4-dibromothiazolyl)-1-phenyl-propenone with 2-pyridine-tributylstannane investigated the relative reactivity of the C2 and C4 positions. The results showed that the reaction produced a mixture of products, indicating that both positions are susceptible to coupling, with the product ratio being dependent on the catalyst used.[6]
Table 3: Regioselectivity in the Stille Coupling of a 2,4-Dibromothiazole Derivative [6]
| Catalyst | Product Ratio (C2-coupled : C4-coupled) |
| Pd(PPh₃)₄ | Mixture of products |
| Pd₂(dba)₃ | Mixture of products |
This suggests that in the Stille coupling of 2,4-dichlorothiazole, a mixture of mono-substituted products is likely, and achieving high regioselectivity may require careful optimization of the catalyst system.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the reproduction and further investigation of the reactivity of substituted thiazoles.
General Procedure for Nucleophilic Aromatic Substitution with Amines
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for SNAr with amines.
Materials:
-
2,4-Dichlorothiazole (or other halothiazole) (1.0 eq)
-
Primary or secondary amine (1.0-1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Dioxane)
Procedure:
-
To a dry reaction vessel, add the halothiazole, amine, and base.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-150 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate is present, filter the mixture.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
2,4-Dichlorothiazole (or other halothiazole) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In an inert atmosphere glovebox or under a positive pressure of an inert gas (e.g., Argon), add the palladium precursor, phosphine ligand, and base to a flame-dried Schlenk tube.
-
Remove the tube from the glovebox (if applicable) and add the anhydrous, degassed solvent under a positive pressure of inert gas.
-
Add the halothiazole followed by the amine via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath.
-
Heat the reaction mixture at a temperature typically ranging from 80 °C to 110 °C.
-
Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The reactivity of 2,4-dichlorothiazole is characterized by a high susceptibility to nucleophilic attack at both the C2 and C4 positions, with the C2 position being electronically more favored. In palladium-catalyzed cross-coupling reactions, the regioselectivity is highly dependent on the reaction type and the catalyst system employed. While direct quantitative comparisons with other substituted thiazoles are not always available in the literature, the principles of reactivity outlined in this guide, along with the provided experimental protocols, offer a solid foundation for the strategic design of synthetic routes to novel thiazole-containing molecules. Further systematic studies are warranted to provide a more comprehensive quantitative comparison of the reactivity of this important class of heterocycles.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
Unveiling the Herbicidal Potential of 2,4-Dichloro-5-thiazolecarboxylic Acid Amides: A Comparative Analysis
For Immediate Release
A comprehensive evaluation of 2,4-Dichloro-5-thiazolecarboxylic acid amides reveals a promising new class of herbicidal compounds with potential for broad-spectrum weed control. This guide presents a comparative analysis of their efficacy against various weed species, alongside established herbicides, supported by available experimental data. Detailed methodologies for key experiments are provided to aid researchers in replicating and building upon these findings.
Herbicidal Spectrum Evaluation:
Initial studies on amide derivatives containing a thiazole moiety have demonstrated their potential in weed management. Preliminary bioassays have indicated that these compounds possess moderate herbicidal activity against both grassy and broadleaf weeds. For instance, some derivatives have shown inhibitory effects on Echinochloa crusgalli (barnyard grass) and Amaranthus ascedense.[1]
Further research into aryl thiazole compounds, which share structural similarities, has revealed significant post-emergence herbicidal activity. At an application rate of 150 grams of active ingredient per hectare (g ai/ha), certain aryl thiazole derivatives exhibited an 80% inhibition rate against the dicotyledonous weeds Amaranthus retroflexus (redroot pigweed) and Eclipta prostrata (false daisy).[2] These findings underscore the potential of the thiazole core in developing effective herbicides.
While specific quantitative data for this compound amides remains under active investigation, the broader class of thiazole-containing herbicides has shown promise. For comparison, this guide will utilize data from structurally related thiazole compounds and established herbicides such as glyphosate and 2,4-D to provide a preliminary assessment of the potential herbicidal spectrum.
Comparative Efficacy Data:
To provide a clear comparison, the following table summarizes the herbicidal activity of related thiazole derivatives and common commercial herbicides against key weed species. It is important to note that the data for the thiazole compounds is based on preliminary studies of related structures and serves as an indicator of potential efficacy for this compound amides.
| Herbicide Class | Compound/Active Ingredient | Target Weed Species | Application Rate | Efficacy (% Inhibition) | Reference |
| Thiazole Derivatives | Aryl Thiazole Compounds | Amaranthus retroflexus (Broadleaf) | 150 g ai/ha | 80% | [2] |
| Eclipta prostrata (Broadleaf) | 150 g ai/ha | 80% | [2] | ||
| Amide Derivatives with Thiazole | Echinochloa crusgalli (Grassy) | Not Specified | Moderate Activity | [1] | |
| Amaranthus ascedense (Broadleaf) | Not Specified | Moderate Activity | [1] | ||
| Glyphosate | Glyphosate | Broad Spectrum | Varies | High | General Knowledge |
| Phenoxy Herbicides | 2,4-D | Broadleaf Weeds | Varies | High | [3] |
Experimental Protocols:
The following provides a generalized methodology for the synthesis and herbicidal evaluation of thiazole-based herbicides, based on available literature.
Synthesis of Thiazole Derivatives:
The synthesis of novel aryl thiazole compounds typically involves a multi-step process starting from materials like 2-chloro-5-nitrobenzoic acid. The process includes esterification, iron powder reduction, diazotization, Hantzsch reaction, and final acylation to yield the desired thiazole derivatives.[2]
Herbicidal Activity Bioassay:
Petri Dish Assay (Pre-emergence):
-
Prepare solutions of the test compounds at desired concentrations (e.g., 200 mg/L).[2]
-
Place filter paper in petri dishes and moisten with the test solutions.
-
Place a predetermined number of weed seeds on the filter paper.
-
Seal the petri dishes and incubate under controlled conditions (temperature, light).
-
After a set period, measure germination rates and root/shoot length to determine inhibitory effects.
Post-emergence Assay:
-
Cultivate weed species in pots containing a suitable growth medium until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Prepare spray solutions of the test compounds at various concentrations (e.g., 150 g ai/ha).[2]
-
Apply the spray solution evenly to the foliage of the weed seedlings.
-
Maintain the treated plants in a greenhouse with controlled environmental conditions.
-
Visually assess the percentage of weed control or biomass reduction at specified intervals after treatment.
Logical Workflow for Herbicide Evaluation:
The following diagram illustrates a typical workflow for the discovery and evaluation of novel herbicidal compounds.
Signaling Pathway (Hypothesized Mode of Action):
Many thiazole-containing herbicides act as Protoporphyrinogen Oxidase (PPO) inhibitors.[2] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
This guide provides a foundational overview of the herbicidal potential of this compound amides based on existing data for related compounds. Further research is necessary to fully elucidate their specific herbicidal spectrum, efficacy, and mode of action. The provided experimental frameworks can serve as a starting point for more detailed investigations into this promising class of herbicides.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 2,4-Dichloro-5-thiazolecarboxylic Acid
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of novel kinase inhibitors synthesized from a 2,4-dichloro-5-thiazolecarboxylic acid scaffold. The following data, presented for illustrative purposes, reflects typical results from kinase profiling assays and is intended to guide further experimental investigation.
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The this compound core represents a versatile scaffold for generating potent kinase inhibitors. However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the human kinome. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, comprehensive cross-reactivity profiling is an indispensable step in the characterization of any new kinase inhibitor.
This guide compares three hypothetical kinase inhibitors—herein designated as Compound A , Compound B , and Compound C —derived from the this compound backbone. Their inhibitory activities against a panel of representative kinases are summarized to illustrate how subtle structural modifications can significantly alter their selectivity profiles.
Quantitative Kinase Inhibition Profiles
The inhibitory activity of Compounds A, B, and C was assessed against a panel of selected kinases. The half-maximal inhibitory concentrations (IC50) are presented in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) | Reference Inhibitor (IC50, nM) |
| Primary Target(s) | ||||
| Src | 15 | 250 | 5 | Dasatinib (0.8) |
| Abl | 20 | 400 | 8 | Imatinib (30) |
| Off-Target Kinases | ||||
| VEGFR2 | 50 | 10 | >10,000 | Sunitinib (2) |
| EGFR | >1,000 | 800 | >5,000 | Gefitinib (3) |
| ROCK1 | 800 | 950 | 150 | Fasudil (1900) |
| p38α (MAPK14) | 250 | 300 | >1,000 | SB203580 (50) |
| DYRK1A | >10,000 | >10,000 | 500 | Harmine (32) |
Experimental Protocols
The following protocols describe standard methodologies for determining the in vitro potency of kinase inhibitors.
Biochemical Kinase Assay (Radiometric)
The radiometric activity assay is a gold-standard method for kinase profiling that directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
-
Reaction Setup : A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), cofactors (e.g., Mg²⁺), and [γ-³³P]ATP in a suitable kinase buffer.
-
Inhibitor Addition : The test compounds (Compounds A, B, and C) are serially diluted in DMSO and added to the reaction mixture. Control wells contain DMSO only (100% kinase activity) or no kinase (0% activity).
-
Incubation : The reaction is initiated by the addition of ATP and incubated at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Separation : The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter membrane. The membrane binds the phosphorylated substrate, while unreacted [γ-³³P]ATP is washed away.
-
Detection : The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
To assess inhibitor activity in a cellular context, a target engagement assay such as the NanoBRET™ assay can be employed. This technology measures the binding of an inhibitor to its target kinase in live cells.
-
Cell Preparation : Cells are transiently transfected with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.
-
Compound Treatment : The transfected cells are treated with a range of concentrations of the test compounds.
-
Tracer Addition : A fluorescent energy transfer probe (tracer) that binds to the kinase active site is added to the cells.
-
BRET Measurement : In the absence of an inhibitor, binding of the tracer to the NanoLuc®-kinase fusion protein brings the luciferase and the fluorophore into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). Competitive binding of the inhibitor displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis : The BRET signal is measured using a plate reader. The IC50 is determined by plotting the BRET ratio against the inhibitor concentration.
Visualizing Kinase Inhibition and Experimental Workflow
To better understand the context of kinase inhibition and the process of evaluating cross-reactivity, the following diagrams are provided.
Validating the Mechanism of Action of 2,4-Dichlorothiazole-Based Antiviral Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and drug-resistant viral pathogens necessitates the continuous development of new antiviral agents. Among the promising candidates are compounds based on the 2,4-dichlorothiazole scaffold, which have demonstrated potential antiviral activity. This guide provides a comparative overview of the mechanism of action of these compounds, supported by experimental data and detailed methodologies, to aid researchers in their validation and development efforts.
Performance Comparison of Antiviral Compounds
While direct comparative studies on 2,4-dichlorothiazole-based compounds against a wide range of viruses and other antivirals are limited in publicly available literature, we can infer their potential efficacy and mechanism by examining related thiazole derivatives and standard antiviral agents. The following tables summarize the antiviral activity of various thiazole-based compounds and established antiviral drugs against several viruses. This data, gathered from multiple studies, serves as a benchmark for evaluating novel 2,4-dichlorothiazole derivatives.
| Compound Class | Specific Compound | Target Virus | Cell Line | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |
| Thiazole Derivatives | 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide | Chikungunya virus (CHIKV) | NHDF | 0.6 | 132 | [1] |
| Thiazole-based NA Inhibitor (Compound 4d) | Influenza A (H3N2) | - (Enzymatic assay) | 3.43 (IC50) | Not Reported | [2] | |
| Thiazolide (Nitazoxanide) | Rotavirus (Simian A/SA11-G3P[3] and Human Wa-G1P[4]) | Multiple | 0.3 - 2.0 | >50 | [5] | |
| Thiazole-based Protease Inhibitor (Compound 3aq) | Dengue Virus (DENV2) | Not specified | low-micromolar (IC50) | Not Reported | [6] | |
| N-(substituted-thiazol-2-yl)cinnamamide (Compound 20) | SARS-CoV-2 (3CL Protease) | - (Enzymatic assay) | 14.7 (IC50) | Not Reported | [7][8] | |
| Reference Antivirals | Favipiravir | Influenza Virus | Various | Varies by strain | Not specified | [9] |
| Dengue Virus (DENV) | Not specified | > T-1105 (EC50 of 21 ± 0.7) | Not specified | [9] | ||
| Oseltamivir | Influenza A Virus (H3N2) | - (Enzymatic assay) | ~0.17 (IC50, 20-fold more potent than compound 4d) | Not Reported | [2] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | Varies (e.g., ~1.0) | >100 | [10] | |
| SARS-CoV-2 | Calu-3 | 0.17 | >100 | [10] |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values are key indicators of a drug's potency. A lower value indicates higher potency. CC50 (50% cytotoxic concentration) is a measure of a drug's toxicity to cells; a higher value is desirable. The Selectivity Index (SI = CC50/EC50) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound.
Unraveling the Mechanism of Action: Potential Pathways
Based on studies of related thiazole compounds and the general mechanisms of antiviral drugs, 2,4-dichlorothiazole-based antivirals could potentially exert their effects through several mechanisms:
-
Inhibition of Viral Entry: Some thiazole derivatives have been shown to interfere with the initial stages of viral infection by preventing the virus from entering host cells. This can be achieved by targeting viral surface proteins or host cell receptors.[11]
-
Inhibition of Viral Replication Machinery: A common antiviral strategy is to target the viral polymerase, the enzyme responsible for replicating the viral genome. Thiazole compounds may act as non-nucleoside inhibitors, binding to the polymerase and disrupting its function.[12][13][14][15]
-
Inhibition of Viral Proteases: Many viruses rely on proteases to cleave large polyproteins into functional viral proteins. Thiazole-based inhibitors have been designed to block the active site of these proteases, thereby preventing viral maturation.[6][7][8]
-
Modulation of Host Cell Signaling Pathways: Viruses often manipulate host cell signaling pathways to create a favorable environment for their replication. Thiazole derivatives might counteract these effects by targeting key cellular kinases or transcription factors. While direct evidence for 2,4-dichlorothiazole compounds is pending, viruses are known to modulate pathways such as NF-κB and MAPK.[16][17][18] A thiazole-5-carboxamide has been shown to inhibit various viruses by altering host cell RNA processing.[19]
Visualizing the Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental workflows used to validate them, the following diagrams are provided.
Caption: Potential antiviral mechanisms of 2,4-dichlorothiazole compounds targeting the viral lifecycle.
References
- 1. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of thiazole derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolides, a new class of antiviral agents effective against rotavirus infection, target viral morphogenesis, inhibiting viroplasm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole‐based SARS‐CoV‐2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole-based SARS-CoV-2 protease (COV Mpro ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an Antiviral Compound from the Pandemic Response Box that Efficiently Inhibits SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitors of Influenza Virus Entry [mdpi.com]
- 12. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BPR3P0128, a non-nucleoside RNA-dependent RNA polymerase inhibitor, inhibits SARS-CoV-2 variants of concern and exerts synergistic antiviral activity in combination with remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Functional Implications of Broad Spectrum Bioactive Compounds Targeting RNA-Dependent RNA Polymerase (RdRp) in the Context of the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disruption of virus-host cell interactions and cell signaling pathways as an anti-viral approach against influenza virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]
- 18. The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-5-thiazolecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2,4-Dichloro-5-thiazolecarboxylic acid, tailored for researchers, scientists, and professionals in drug development.
This document outlines the necessary personal protective equipment (PPE), waste container specifications, and a clear, procedural approach to the disposal of this compound. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Summary
This compound is an organic compound that presents several hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Ingestion of this chemical is harmful.[3] Therefore, handling and disposal require strict adherence to safety protocols.
Essential Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, ensure the following personal protective equipment is worn to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields meeting OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2] |
| Hand Protection | Protective gloves that are resistant to chemicals. Always inspect gloves before use.[3][4] |
| Body Protection | An impervious clothing or a complete suit that protects against chemical exposure.[3][4] |
| Respiratory | A suitable respirator should be used if ventilation is inadequate or if dusts are generated.[4] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Step 1: Waste Characterization and Segregation
This compound is a halogenated organic acid. Due to its chemical properties and associated hazards, it is classified as hazardous waste. It is crucial to segregate this waste from other waste streams to avoid incompatible chemical reactions.[5][6]
Step 2: Waste Collection and Containerization
Proper containment of chemical waste is a critical step in the disposal process. Follow these guidelines for container selection and labeling:
| Container Attribute | Specification |
| Material | The container must be compatible with the chemical. For acidic and halogenated organic compounds, high-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using steel containers.[6] |
| Condition | Containers must be in good condition, with no cracks or signs of deterioration, and must have a securely fitting cap.[6] |
| Labeling | The container must be clearly labeled with a hazardous waste tag that includes the full chemical name ("this compound"), the concentration, and the date of accumulation.[7] |
| Filling Level | Do not overfill containers. Leave at least one inch of headspace to allow for expansion of the contents.[6] |
Step 3: On-site Storage
Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials such as strong bases and oxidizing agents.[2][5]
Step 4: Professional Disposal
The final and most critical step is the disposal of the hazardous waste through a licensed and approved waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.[1][3][4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. chemscene.com [chemscene.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
